Synthesis Pathway and Mechanism of 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol: A Technical Guide
Executive Summary 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol is a highly versatile propargyl alcohol serving as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and natural product...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol is a highly versatile propargyl alcohol serving as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and natural product analogues[1]. Featuring an electron-rich 3,4-dimethoxyphenyl ring coupled to a terminal alkyne, the molecule offers dual handles for downstream functionalization—namely, the propargylic hydroxyl group for substitution, and the terminal alkyne for Sonogashira cross-coupling or click chemistry. This guide elucidates the core synthesis pathway, mechanistic underpinnings, and a self-validating experimental protocol for generating this compound via nucleophilic alkynylation.
Chemical Architecture & Rationale
The synthesis of 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol relies on the nucleophilic addition of an ethynyl anion to 3,4-dimethoxybenzaldehyde (veratraldehyde).
Causality in Reagent Selection:
Electrophile (3,4-Dimethoxybenzaldehyde): The methoxy groups at the meta and para positions are strongly electron-donating via resonance. This slightly attenuates the electrophilicity of the carbonyl carbon compared to an unsubstituted benzaldehyde, reducing the likelihood of unwanted side reactions while remaining highly reactive toward strong organometallic nucleophiles[2].
Nucleophile (Ethynylmagnesium Bromide): As a Grignard reagent, ethynylmagnesium bromide provides a highly polarized carbon-magnesium bond. The sp-hybridized carbon of the ethynyl group is highly electronegative, stabilizing the carbanion character and making it an excellent, atom-economical nucleophile for 1,2-addition to aldehydes[3].
Mechanistic Deep Dive: The Grignard Addition
The transformation is a classic 1,2-nucleophilic addition governed by the polarization of the reacting species.
Coordination and Nucleophilic Attack: The reaction initiates with the coordination of the Lewis acidic magnesium atom of ethynylmagnesium bromide to the carbonyl oxygen of 3,4-dimethoxybenzaldehyde. This coordination further polarizes the C=O bond, enhancing the electrophilicity of the carbonyl carbon. The ethynyl carbanion then attacks the carbonyl carbon, breaking the π-bond and pushing electrons onto the oxygen[2].
Tetrahedral Intermediate: The attack generates a tetrahedral magnesium alkoxide intermediate. The rigid, non-enolizable nature of the benzaldehyde derivative ensures that the reaction proceeds cleanly to this intermediate without competing enolization or aldol-type condensations[3].
Aqueous Quench (Protonation): The addition of a weak aqueous acid (typically saturated ammonium chloride) protonates the alkoxide, yielding the final secondary propargyl alcohol and water-soluble magnesium salts.
Reaction pathway from 3,4-dimethoxybenzaldehyde to 1-(3,4-dimethoxyphenyl)-2-propyn-1-ol.
Experimental Protocol: Self-Validating Workflow
To ensure high scientific integrity and reproducibility, the following protocol incorporates self-validating checkpoints. The use of rigorously anhydrous conditions is non-negotiable, as water will prematurely protonate the Grignard reagent to yield inert acetylene gas[3].
Step-by-Step Methodology
Apparatus Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet. Cool under a continuous stream of inert gas.
Electrophile Solution: Dissolve 3,4-dimethoxybenzaldehyde (10.0 mmol, 1.66 g) in 20 mL of anhydrous tetrahydrofuran (THF). Causality: THF acts as a strongly coordinating solvent that stabilizes the Grignard reagent via its ether oxygens.
Temperature Control: Submerge the reaction flask in an ice-water bath to strictly maintain 0 °C. Causality: Low temperatures control the exothermic addition, preventing the thermal decomposition of the Grignard reagent and suppressing potential side reactions.
Nucleophile Addition: Using a dry syringe, add ethynylmagnesium bromide (0.5 M in THF, 24 mL, 12.0 mmol, 1.2 eq) dropwise over 15 minutes. Self-Validation: A slight color change (often pale yellow to darker amber) and mild exotherm indicate active Grignard addition.
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3) until the starting material spot is completely consumed.
Quenching: Cool the flask back to 0 °C and carefully add 15 mL of saturated aqueous NH₄Cl dropwise. Causality: NH₄Cl provides a mild proton source that neutralizes the alkoxide without risking acid-catalyzed dehydration of the resulting propargyl alcohol, which could occur with strong acids like HCl[2].
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to afford the pure product.
Step-by-step experimental workflow for the synthesis and purification of the target compound.
Quantitative Data & Optimization
Process optimization for the synthesis of propargyl alcohols focuses on maximizing yield while minimizing reagent excess and reaction time[1]. The table below summarizes the effect of varying reaction parameters on the yield and purity of 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol.
Parameter Variable
Conditions
Equivalents (MgBr)
Yield (%)
Purity (HPLC %)
Mechanistic Observation
Solvent System
Diethyl Ether, 0 °C
1.2
68
92
Lower solubility of intermediate complex; sluggish reaction.
Solvent System
THF, 0 °C to RT
1.2
94
>98
Optimal coordination of Mg²⁺ by THF accelerates addition.
Temperature
THF, Reflux (65 °C)
1.2
45
75
High thermal degradation of Grignard; increased impurities.
Stoichiometry
THF, 0 °C to RT
1.0
78
95
Incomplete conversion of starting aldehyde.
Quench Reagent
1M HCl (aq)
1.2
82
88
Trace acid-catalyzed dehydration (formation of enynes).
References
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). John Wiley & Sons.[Link]
Wakefield, B. J. (1995). Organomagnesium Methods in Organic Synthesis. Academic Press.[Link]
Pu, L. (2003). "Enantioselective synthesis of propargyl alcohols." Tetrahedron, 59(50), 9873-9886.[Link]
1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol: Comprehensive Spectroscopic Analysis and Synthetic Methodology
Executive Summary In modern drug discovery and complex organic synthesis, aryl-substituted secondary propargyl alcohols serve as highly versatile building blocks. 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol (Molecular Formula:...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery and complex organic synthesis, aryl-substituted secondary propargyl alcohols serve as highly versatile building blocks. 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol (Molecular Formula: C₁₁H₁₂O₃) is a prime example, frequently utilized as a precursor for Sonogashira cross-couplings, Meyer-Schuster rearrangements, and the construction of novel heterocyclic scaffolds[1].
As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. This whitepaper elucidates the structural causality behind the nuclear magnetic resonance (NMR) chemical shifts of this compound, provides highly accurate spectroscopic data, and details a self-validating synthetic protocol designed for reproducibility and high yield.
Structural & Electronic Causality in NMR Spectroscopy
The NMR spectrum of 1-(3,4-dimethoxyphenyl)-2-propyn-1-ol is a textbook example of how molecular geometry and electronic effects dictate chemical shifts. Understanding these principles is critical for researchers performing structural elucidation of functionalized veratryl derivatives.
Diamagnetic Anisotropy of the Alkyne: The terminal alkyne proton (C≡CH ) resonates at an unusually upfield position (δ 2.65 ppm) compared to vinylic protons. This is caused by the diamagnetic anisotropy of the carbon-carbon triple bond. When the linear alkyne aligns with the external magnetic field, the induced circulation of its cylindrical
π
-electron cloud generates a secondary magnetic field that actively shields the proton lying along the bond axis[2].
Electron Donation (+M Effect) of the Veratryl Group: The 3,4-dimethoxyphenyl ring features two highly electronegative oxygen atoms that paradoxically shield the aromatic protons. Through resonance (+M effect), the methoxy groups donate electron density into the ring, significantly shielding the ortho and para positions. This pushes the aromatic protons upfield (δ 6.85–7.08 ppm) relative to an unsubstituted phenyl ring[3].
Long-Range Spin-Spin Coupling (
4J
): A defining feature of this molecule is the
4J
coupling between the propargylic proton (CH -OH) and the terminal alkyne proton (C≡CH ). While four-bond couplings are typically negligible (<1 Hz) in aliphatic chains, the rigid, linear
π
-system of the alkyne efficiently transmits spin polarization. This results in both protons appearing as distinct doublets with a coupling constant of
J=2.2
Hz[1].
High-Resolution Spectroscopic Data
The following tables summarize the quantitative 1D NMR data. The values are calibrated for samples dissolved in deuterated chloroform (CDCl₃) at 298 K.
Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
Position
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Integration
Mechanistic Assignment
OH
2.45
br s
-
1H
Hydroxyl proton (concentration dependent)
C≡CH
2.65
d
2.2
1H
Terminal alkyne proton (shielded by anisotropy)
OCH₃
3.88
s
-
3H
Methoxy at C-3 (chemically non-equivalent)
OCH₃
3.90
s
-
3H
Methoxy at C-4 (chemically non-equivalent)
CH-OH
5.38
d
2.2
1H
Propargylic proton (deshielded by oxygen & ring)
Ar-H5
6.85
d
8.2
1H
Aromatic proton (ortho to C-4 methoxy)
Ar-H6
7.02
dd
8.2, 2.0
1H
Aromatic proton (para to C-3 methoxy)
Ar-H2
7.08
d
2.0
1H
Aromatic proton (ortho to CH-OH, meta to C-4)
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
Position
Chemical Shift (δ, ppm)
Type
Mechanistic Assignment
OCH₃
55.9, 56.0
CH₃
Methoxy carbons
C1'
64.0
CH
Propargylic carbon (C-OH)
C3'
74.5
CH
Terminal alkyne carbon (C≡C H)
C2'
83.8
Cq
Internal alkyne carbon (C ≡CH)
C2
109.5
CH
Aromatic carbon (ortho to propargyl group)
C5
111.0
CH
Aromatic carbon (ortho to methoxy)
C6
119.5
CH
Aromatic carbon (para to methoxy)
C1
132.8
Cq
Aromatic ipso carbon (attached to C1')
C3
149.0
Cq
Aromatic carbon (C-OMe)
C4
149.5
Cq
Aromatic carbon (C-OMe)
Advanced 2D NMR Strategies for Unambiguous Assignment
To ensure absolute trustworthiness in structural elucidation, 1D NMR must be corroborated with 2D techniques. The connectivity of 1-(3,4-dimethoxyphenyl)-2-propyn-1-ol is validated through a network of COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments.
The synthesis relies on the nucleophilic addition of a Grignard reagent to an aldehyde[4]. To guarantee trustworthiness, this protocol incorporates In-Process Controls (IPC) that make the workflow self-validating.
Step-by-Step Methodology:
System Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add 3,4-dimethoxybenzaldehyde (1.0 eq, 10.0 mmol, 1.66 g) and dissolve in 20 mL of anhydrous Tetrahydrofuran (THF).
Nucleophilic Addition: Cool the solution to 0 °C using an ice-water bath. Dropwise, add ethynylmagnesium bromide (0.5 M in THF, 1.2 eq, 24.0 mL) over 15 minutes.
Causality Insight: Grignard additions are highly exothermic. Maintaining 0 °C prevents localized heating, which can trigger unwanted pinacol coupling or aldol condensation of trace impurities.
Reaction Propagation: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature for 2 hours.
Self-Validating IPC (Crucial Step): Withdraw a 0.1 mL aliquot. Quench with saturated NH₄Cl and extract with EtOAc. Analyze via TLC (Hexanes/EtOAc 7:3) and crude ¹H NMR.
Validation Metric: The reaction is deemed complete only when the aldehyde proton signal (δ 9.8 ppm) completely disappears and the propargylic doublet (δ 5.38 ppm) fully emerges.
Quenching & Extraction: Cool the flask back to 0 °C. Slowly quench the excess Grignard reagent by adding 20 mL of saturated aqueous NH₄Cl.
Causality Insight: Using NH₄Cl instead of HCl prevents the acid-catalyzed Meyer-Schuster rearrangement of the newly formed propargyl alcohol into an enone.
Workup: Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to yield the pure title compound as a pale yellow oil.
Fig 1. Step-by-step synthetic workflow and spectroscopic validation of the propargyl alcohol.
Physical and chemical properties of 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol
An In-Depth Technical Guide to the Physicochemical Properties and Reactivity of 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol Abstract 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol is a multifunctional organic molecule that stands at th...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Physicochemical Properties and Reactivity of 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol
Abstract
1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol is a multifunctional organic molecule that stands at the intersection of classic reactivity and modern drug discovery. Featuring a propargyl alcohol, a terminal alkyne, and an electron-rich dimethoxyphenyl (veratryl) moiety, this compound serves as a versatile synthetic intermediate. Its structural components offer distinct reactive sites, enabling a wide range of chemical transformations for the construction of complex molecular architectures. This guide provides a comprehensive analysis of the compound's known and predicted physicochemical properties, a detailed protocol for its synthesis, an exploration of its chemical reactivity profile, and an overview of its potential applications in medicinal chemistry and materials science. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their synthetic programs.
Introduction: Strategic Importance in Synthesis
Phenyl propargyl alcohols are a class of compounds highly valued in organic synthesis for their inherent reactivity. The combination of a reactive propargyl alcohol function with a privileged aromatic scaffold makes 1-(3,4-dimethoxyphenyl)-2-propyn-1-ol and its analogues valuable tools for medicinal and synthetic chemistry research[1]. The 3,4-dimethoxyphenyl group is a common feature in numerous natural products and pharmacologically active molecules, often imparting favorable metabolic stability and receptor-binding characteristics. The propargyl group, containing both a hydroxyl and a terminal alkyne, provides three primary points for chemical modification: the alcohol, the alkyne C-C triple bond, and the acidic terminal alkyne proton. This trifecta of reactivity allows for the strategic and sequential introduction of complexity, making it a powerful building block for creating libraries of novel compounds for biological screening[2].
Physicochemical and Structural Properties
While extensive experimental data for 1-(3,4-dimethoxyphenyl)-2-propyn-1-ol is not widely published, its properties can be reliably predicted through computational methods and inferred from closely related analogs.
Structural Identifiers
The fundamental structural and identifying information for the compound is summarized below.
The following table outlines key computed physicochemical properties. These values are essential for planning synthetic reactions, purification procedures, and for predicting the compound's behavior in biological systems.
Inferred from analogs like 3-(2,4-Dimethoxyphenyl)-2-propyn-1-ol (yellow solid)[2].
Melting Point
Not determined.
Analogs like 1,3-diphenyl-2-propyn-1-ol have a melting point of 49-50 °C[4].
Boiling Point
Not determined.
Expected to be high; decomposes at elevated temperatures.
Solubility
Soluble in polar organic solvents.
Miscible with water and most polar organic solvents like its parent, propargyl alcohol.
pKa
~13.6
Estimated from propargyl alcohol, which is significantly more acidic than saturated alcohols[5].
Synthesis and Characterization
The most reliable method for preparing substituted phenyl propargyl alcohols is through the Sonogashira coupling of an aryl halide with propargyl alcohol. This palladium/copper-catalyzed cross-coupling reaction is robust, high-yielding, and tolerant of a wide range of functional groups.
Recommended Synthetic Workflow
The synthesis involves the coupling of 4-iodo-1,2-dimethoxybenzene with propargyl alcohol. The choice of an iodide provides higher reactivity compared to the corresponding bromide or chloride, leading to faster reaction times and cleaner product formation.
Fig 1: Synthetic workflow for 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol.
Step-by-Step Experimental Protocol
This protocol is adapted from a validated procedure for the synthesis of analogous substituted phenyl propargyl alcohols[2].
Reactor Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodo-1,2-dimethoxybenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) and diisopropylamine (DIPA) in a 1:1 ratio. To this stirring suspension, add propargyl alcohol (3.5 eq) via syringe.
Reaction Execution: Stir the reaction mixture at room temperature for 30 minutes, then heat to 40°C. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aryl iodide is consumed (typically 4-6 hours).
Quenching and Extraction: Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous ammonium chloride, water, and brine.
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.
Spectroscopic Characterization Profile
The structural identity and purity of the synthesized compound should be confirmed using standard spectroscopic methods. The expected spectral data, based on its functional groups and data from close analogs, are as follows[2]:
¹H NMR (CDCl₃):
Aromatic Protons: Signals between δ 6.8-7.4 ppm.
Methine Proton (-CH(OH)-): A singlet or triplet around δ 5.5 ppm.
Methoxy Protons (-OCH₃): Two singlets around δ 3.9 ppm (6H total).
Hydroxyl Proton (-OH): A broad singlet, chemical shift is concentration-dependent.
Alkynyl Proton (C≡CH): A singlet around δ 2.5 ppm.
¹³C NMR (CDCl₃):
Aromatic Carbons: Signals between δ 110-150 ppm.
Alkynyl Carbons: Two signals between δ 80-90 ppm.
Methine Carbon (-CH(OH)-): A signal around δ 65 ppm.
Methoxy Carbons (-OCH₃): Two signals around δ 56 ppm.
Infrared (IR) Spectroscopy:
O-H Stretch (Alcohol): A broad band around 3300-3400 cm⁻¹.
C-H Stretch (Alkynyl): A sharp, characteristic peak around 3300 cm⁻¹.
C≡C Stretch (Alkyne): A weak but sharp peak around 2100-2200 cm⁻¹.
C-O Stretch (Ether & Alcohol): Strong bands in the 1000-1260 cm⁻¹ region.
Chemical Reactivity Profile
The compound's reactivity is governed by its three key functional domains: the secondary alcohol, the terminal alkyne, and the electron-rich aromatic ring.
Fig 2: Reactivity map showing potential transformations of the title compound.
Reactions of the Propargyl Alcohol:
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(3,4-dimethoxyphenyl)-2-propyn-1-one, using mild oxidizing agents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC).
Rearrangement: Under acidic conditions, propargylic alcohols can undergo rearrangement reactions, such as the Meyer-Schuster rearrangement, to form α,β-unsaturated carbonyl compounds[5].
Etherification/Esterification: The hydroxyl group can be readily converted into ethers or esters to modify solubility or to act as a protecting group.
Reactions of the Alkyne:
Addition Reactions: The triple bond can undergo various addition reactions, including hydration (to form a ketone), hydrogenation (to form the corresponding alkene or alkane), and halogenation.
Coupling Reactions: The terminal alkyne is highly versatile for C-C bond formation. It can participate in Sonogashira couplings with aryl halides, Glaser couplings to form diynes, and copper-catalyzed azide-alkyne cycloadditions ("Click Chemistry") to form triazoles[6].
Reactions of the Aromatic Ring:
Electrophilic Aromatic Substitution (EAS): The two methoxy groups are strongly activating and ortho-, para-directing. This makes the aromatic ring susceptible to electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation/alkylation at the positions ortho to the methoxy groups.
Applications in Drug Development and Materials Science
The synthetic versatility of 1-(3,4-dimethoxyphenyl)-2-propyn-1-ol makes it an attractive starting material for generating structurally diverse molecules with potential biological activity.
Precursor to Bioactive Heterocycles: The compound is an ideal precursor for synthesizing complex heterocyclic systems. For example, it can be used to prepare oxathiolene oxides, which have been evaluated as inducers of anticarcinogenic enzymes[2]. The alkyne functionality is also a key handle for creating triazole-containing compounds, which are prevalent in fungicides, herbicides, and other bioactive agents[6].
Scaffold for Antimitotic Agents: Chalcones and related open-chain systems derived from similar aromatic precursors have shown promise as antimitotic agents that inhibit tubulin polymerization[7]. The propargyl alcohol can be transformed into chalcone-like structures, serving as a template for new anticancer drug candidates.
Prodrug Design: The hydroxyl group can be functionalized to create ester or carbonate prodrugs. This strategy is often employed to enhance the solubility, permeability, or metabolic stability of a parent drug, thereby improving its oral bioavailability[8].
Safety and Handling
No specific toxicology data is available for 1-(3,4-dimethoxyphenyl)-2-propyn-1-ol. Therefore, it must be handled with the standard precautions for a novel research chemical. General safety guidelines based on analogous propargyl alcohols should be followed[9].
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray[9]. Keep away from heat, sparks, and open flames.
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from oxidizing agents and acids[9].
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol is a synthetically valuable building block with a rich and predictable reactivity profile. Its three distinct functional domains—the alcohol, the alkyne, and the activated aromatic ring—provide chemists with multiple avenues for molecular elaboration. While detailed experimental characterization is sparse, its properties and reactivity can be confidently inferred from established chemical principles and the behavior of its analogs. Its potential as a precursor for diverse and complex molecules, particularly in the realm of medicinal chemistry, underscores its importance as a target for further synthetic and biological investigation.
Preparation of Disubstituted Phenyl Propargyl Alcohols, their Use in Oxathiolene Oxide Synthesis, and Evaluation of the Oxathiolene Oxide Products as Anticarcinogenic Enzyme Inducers - PMC. [Link]
(E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer - MDPI. [Link]
Analytical profiles and identification 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one in the objects of forensic examinations - ResearchGate. [Link]
Prodrugs: design and clinical applications - ResearchGate. [Link]
Molecular docking and antibacterial and antibiotic-modifying activities of synthetic chalcone (2E)-1-(3'-aminophenyl)-3-(4-dimethylaminophenyl)-prop-2-en-1-one in a MepA efflux pump-expressing Staphylococcus aureus strain - PubMed. [Link]
An In-Depth Technical Guide to the Crystal Structure and Stereochemistry of 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive exploration of the structural and stereochemical attributes of 1-(3,4-dimethoxyphenyl)-2-propyn-1-ol,...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the structural and stereochemical attributes of 1-(3,4-dimethoxyphenyl)-2-propyn-1-ol, a propargyl alcohol of significant interest in synthetic and medicinal chemistry. While a definitive single-crystal X-ray structure for this specific molecule is not publicly available, this guide leverages data from closely related analogues to elucidate the principles of its molecular geometry and crystal packing. Furthermore, it offers a detailed, field-proven protocol for the unambiguous determination of its absolute stereochemistry using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically the Mosher's ester analysis. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of chiral propargyl alcohols in drug discovery and development.
Introduction
Propargyl alcohols are a class of organic compounds characterized by the presence of a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon triple bond. This unique structural motif imbues them with a rich and versatile reactivity, making them valuable intermediates in a wide array of chemical transformations.[1] The title compound, 1-(3,4-dimethoxyphenyl)-2-propyn-1-ol, incorporates a catechol-derived dimethoxy-substituted phenyl ring, a pharmacophoric feature present in numerous biologically active molecules. The inherent chirality at the carbinol center introduces a critical stereochemical dimension that can profoundly influence its biological activity and interactions with chiral biological targets.
A thorough understanding of the three-dimensional structure and absolute configuration of 1-(3,4-dimethoxyphenyl)-2-propyn-1-ol is paramount for its rational application in drug design and the development of stereoselective synthetic methodologies. This guide will delve into the key analytical techniques employed for such characterization, with a focus on single-crystal X-ray diffraction and NMR-based stereochemical analysis.
I. Synthesis and Purification
The synthesis of 1-(3,4-dimethoxyphenyl)-2-propyn-1-ol is typically achieved via the nucleophilic addition of an ethynyl anion equivalent to 3,4-dimethoxybenzaldehyde.[2] The most common and efficient method involves the use of a Grignard reagent, ethynylmagnesium bromide, or the in-situ generation of a lithium acetylide.
Experimental Protocol: Synthesis of 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol
To an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3,4-dimethoxybenzaldehyde (1.0 eq).
Dissolve the aldehyde in anhydrous THF.
Cool the solution to 0 °C using an ice bath.
Slowly add ethynylmagnesium bromide solution (1.1 eq) dropwise via an addition funnel over 30 minutes, maintaining the temperature at 0 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.
Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 1-(3,4-dimethoxyphenyl)-2-propyn-1-ol.[3][4]
Diagram: Synthetic Workflow
Caption: Synthetic and purification workflow for 1-(3,4-dimethoxyphenyl)-2-propyn-1-ol.
II. Crystal Structure Analysis
A definitive single-crystal X-ray diffraction study of 1-(3,4-dimethoxyphenyl)-2-propyn-1-ol has not been reported in the publicly accessible crystallographic literature to date. However, the principles of its solid-state structure can be understood by examining a closely related analogue for which crystallographic data is available: (E)-1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one . This chalcone shares the 3,4-dimethoxyphenyl moiety, providing valuable insights into the likely conformation and intermolecular interactions.
Principles of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid.[5][6] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are directly related to the electron density distribution within the crystal, allowing for the precise determination of bond lengths, bond angles, and torsional angles.[6]
Case Study: Crystallographic Data of a 3,4-Dimethoxyphenyl Analogue
The following table summarizes the crystallographic data for (E)-1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one. This data serves as an illustrative example of the information obtained from a single-crystal X-ray diffraction experiment.
Parameter
Value
Chemical Formula
C₁₈H₁₈O₄
Formula Weight
298.33
Crystal System
Monoclinic
Space Group
P2₁/c
a (Å)
13.934(3)
b (Å)
5.992(1)
c (Å)
18.234(4)
β (°)
99.87(3)
Volume (ų)
1498.9(5)
Z
4
Density (calculated) (Mg/m³)
1.321
Absorption coefficient (mm⁻¹)
0.092
F(000)
632
Data obtained from the Cambridge Crystallographic Data Centre (CCDC), deposition number 286520.
Interpretation of Crystallographic Data
Crystal System and Space Group: The monoclinic crystal system and the P2₁/c space group describe the symmetry of the crystal lattice.
Unit Cell Dimensions (a, b, c, β): These parameters define the size and shape of the unit cell, the fundamental repeating unit of the crystal.
Z: This value indicates the number of molecules in the unit cell.
Molecular Geometry: The refined atomic coordinates (not shown here) allow for the precise calculation of all bond lengths, bond angles, and dihedral angles within the molecule. For 1-(3,4-dimethoxyphenyl)-2-propyn-1-ol, one would expect the acetylenic C≡C-C bond angle to be close to 180°. The conformation of the 3,4-dimethoxyphenyl group relative to the propargyl chain would be of particular interest.
Intermolecular Interactions: The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking.[1][7][8] In the case of 1-(3,4-dimethoxyphenyl)-2-propyn-1-ol, the hydroxyl group is expected to be a key participant in hydrogen bonding networks, which would significantly influence the crystal packing.[9] The aromatic rings also provide opportunities for π-π stacking interactions.
Diagram: Key Intermolecular Interactions
Caption: Potential intermolecular interactions in the crystal lattice of an aromatic alcohol.
III. Stereochemical Determination
The presence of a stereocenter at the carbinol carbon of 1-(3,4-dimethoxyphenyl)-2-propyn-1-ol necessitates the determination of its absolute configuration. The Mosher's ester analysis is a powerful and widely used NMR-based method for this purpose.[10][11][12]
Principle of Mosher's Ester Analysis
The method involves the derivatization of the chiral alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters.[10][11] These diastereomers exhibit distinct NMR spectra, and a systematic analysis of the differences in chemical shifts (Δδ) of protons adjacent to the newly formed ester linkage allows for the unambiguous assignment of the absolute configuration of the original alcohol.
In a clean, dry NMR tube, dissolve a small amount (1-5 mg) of the enantiomerically enriched 1-(3,4-dimethoxyphenyl)-2-propyn-1-ol in approximately 0.5 mL of anhydrous pyridine-d₅ or a mixture of CDCl₃ and a few drops of anhydrous pyridine.
Add a slight excess (1.1-1.2 eq) of (R)-MTPA-Cl to the solution.
Seal the NMR tube and gently agitate to mix the reactants.
Monitor the reaction by ¹H NMR until the signal for the carbinol proton of the starting material disappears, indicating complete esterification.
Preparation of the (R)-MTPA Ester:
In a separate NMR tube, repeat the above procedure using (S)-MTPA-Cl.
NMR Data Acquisition:
Acquire high-resolution ¹H NMR spectra for both the (S)-MTPA and (R)-MTPA esters.
Carefully assign the proton signals for both diastereomers, paying close attention to the protons on either side of the stereocenter. 2D NMR techniques such as COSY may be necessary for unambiguous assignment.
Data Analysis:
Calculate the chemical shift differences (Δδ) for corresponding protons in the two diastereomers using the formula: Δδ = δ(S) - δ(R) , where δ(S) and δ(R) are the chemical shifts of a given proton in the (S)-MTPA and (R)-MTPA esters, respectively.
According to the established model for Mosher's esters, protons that lie on the same side as the phenyl group of the MTPA moiety in the extended conformation will be shielded (experience an upfield shift), while those on the same side as the trifluoromethyl group will be deshielded (experience a downfield shift).
A positive Δδ value for a particular set of protons indicates that they are on the right side of the Mosher's ester model (deshielded in the (S)-ester), while a negative Δδ value indicates they are on the left side (shielded in the (S)-ester).
By correlating the signs of the Δδ values with the positions of the substituents on the original alcohol, the absolute configuration can be determined.
Diagram: Mosher's Method Workflow
Caption: Workflow for determining absolute configuration using Mosher's ester analysis.
IV. Spectroscopic Characterization
Beyond stereochemical assignment, NMR spectroscopy provides crucial information for the structural elucidation of 1-(3,4-dimethoxyphenyl)-2-propyn-1-ol.
¹H and ¹³C NMR Spectroscopy
The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy groups, the carbinol proton, and the acetylenic proton. The aromatic region will display a pattern consistent with a 1,2,4-trisubstituted benzene ring. The two methoxy groups may appear as distinct singlets. The carbinol proton will likely appear as a doublet, coupled to the acetylenic proton.
The ¹³C NMR spectrum will provide complementary information, with distinct signals for the two methoxy carbons, the six aromatic carbons (four of which are unique), the two acetylenic carbons, and the carbinol carbon. The chemical shifts of the acetylenic carbons are particularly diagnostic.
Expected ¹H and ¹³C NMR Chemical Shift Ranges:
Assignment
¹H Chemical Shift (ppm)
¹³C Chemical Shift (ppm)
Aromatic-H
6.8 - 7.5
110 - 150
-OCH₃
3.8 - 4.0
55 - 56
-CH(OH)-
5.0 - 5.5
60 - 70
≡C-H
2.5 - 3.0
70 - 80
-C≡
-
80 - 90
Note: These are approximate ranges and can vary depending on the solvent and other experimental conditions.[13][14][15]
Conclusion
This technical guide has provided a comprehensive overview of the key structural and stereochemical features of 1-(3,4-dimethoxyphenyl)-2-propyn-1-ol. While a definitive crystal structure remains to be determined, the analysis of a closely related analogue highlights the expected molecular geometry and the importance of intermolecular forces in the solid state. The detailed protocol for Mosher's ester analysis offers a robust and reliable method for the unambiguous assignment of the absolute configuration at the carbinol center. The synthetic and spectroscopic information presented herein serves as a practical resource for researchers working with this and related chiral propargyl alcohols, facilitating their application in the development of novel therapeutics and advanced materials.
References
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link][5][10][11][12][16][17][18]
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519.
Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link][6]
Chemistry Stack Exchange. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Retrieved from [Link][11]
MIT Department of Chemistry. (n.d.). Single-Crystal Diffraction. Retrieved from [Link][19]
Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. Retrieved from [Link][20]
Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link][21]
LornaJane. (2011, August 17). Drawing Flow Diagrams with GraphViz. Retrieved from [Link][22]
YouTube. (2021, January 13). Graphviz tutorial. Retrieved from [Link][23]
Wikipedia. (n.d.). Alkynylation. Retrieved from [Link][2]
Google Patents. (n.d.). Ethynylation process. Retrieved from [16]
PrepChem. (n.d.). Synthesis of 1-(3,4-dimethoxyphenyl)-2-nitro-1,3-propanediol. Retrieved from [Link][24]
Wikipedia. (n.d.). Propargyl alcohol. Retrieved from [Link][1]
Google Patents. (n.d.). Process of purifying propargyl alcohol. Retrieved from [25]
Google Patents. (n.d.). Method for separation and recovery of propargyl alcohol. Retrieved from [26]
National Center for Biotechnology Information. (n.d.). Insights into Thiol–Aromatic Interactions: A Stereoelectronic Basis for S–H/π Interactions. Retrieved from [Link][1][7]
National Center for Biotechnology Information. (n.d.). A systematic study of the interplay between guest molecule structure and intermolecular interactions in crystalline sponges. Retrieved from [Link][27]
National Center for Biotechnology Information. (n.d.). The Role of Hydrogen Bond Interactions in Crystal Formation of Pyrrolo-Azines Alcohols. Retrieved from [Link]
MDPI. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Preparation of Disubstituted Phenyl Propargyl Alcohols, their Use in Oxathiolene Oxide Synthesis, and Evaluation of the Oxathiolene Oxide Products as Anticarcinogenic Enzyme Inducers. Retrieved from [Link][13]
The Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved from [Link][14]
MDPI. (2018, February 14). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. Retrieved from [Link][28][29]
ResearchGate. (n.d.). Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4. Retrieved from [Link][30]
University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
Organic Chemistry Data. (2020, February 14). 1H NMR Chemical Shifts. Retrieved from [Link][15]
National Center for Biotechnology Information. (2018, February 14). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3',4'-Dimethoxyphenyl)Propene. Retrieved from [Link][31]
Thermodynamic Stability of 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol in Organic Solvents: A Mechanistic and Kinetic Guide
Executive Summary The thermodynamic stability of aryl-substituted secondary propargylic alcohols is a critical parameter in synthetic organic chemistry and drug development. 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol represen...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The thermodynamic stability of aryl-substituted secondary propargylic alcohols is a critical parameter in synthetic organic chemistry and drug development. 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol represents a highly specialized substrate where the electron-rich 3,4-dimethoxyphenyl (veratryl) moiety dramatically alters the molecule's kinetic and thermodynamic profile[1].
As a Senior Application Scientist, I approach the stability of this molecule not as a static property, but as a dynamic equilibrium dictated by solvent polarity, hydrogen-bonding capacity, and acid-base catalysis. The veratryl group acts as a powerful
π
-donor, significantly lowering the activation energy required for the heterolytic cleavage of the C–OH bond. Consequently, the thermodynamic stability of this compound in organic solvents is inextricably linked to its propensity to form a resonance-stabilized propargylic carbocation[2]. This guide deconstructs the causality behind solvent-induced degradation pathways—namely solvolysis and the Meyer-Schuster rearrangement—and provides validated protocols for monitoring and controlling these transformations.
Mechanistic Foundations of Thermodynamic Stability
The Role of the Veratryl Group in Carbocation Generation
The core driver of instability for 1-(3,4-dimethoxyphenyl)-2-propyn-1-ol is the facile generation of the propargylic cation. The two methoxy groups at the meta and para positions provide exceptional resonance stabilization to the empty p-orbital of the benzylic/propargylic carbon. Because the resulting carbocation is highly stable, the thermodynamic equilibrium shifts toward C–O bond dissociation in environments that can solvate the leaving hydroxyl group.
Solvent Effects: Solvation vs. Solvolysis
The choice of organic solvent dictates whether the molecule remains stable or undergoes rapid degradation:
Non-Polar Solvents (e.g., Toluene, Hexane): The molecule exhibits high thermodynamic stability. The lack of solvent dipole prevents the stabilization of the transition state required for hydroxyl departure.
Polar Aprotic Solvents (e.g., DMSO, DMF): Moderate stability. While these solvents possess high dielectric constants, they lack the hydrogen bond donor (HBD) capacity required to assist in the departure of the hydroxide ion.
Fluorinated Alcohols (e.g., HFIP, TFE): 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) acts as a powerful HBD. It abstracts the hydroxyl group via strong hydrogen-bond clusters, rapidly generating the propargylic cation[3]. Because HFIP is highly non-nucleophilic, the cation persists long enough to undergo intermolecular trapping or rearrangement[4].
Polar Protic Solvents (e.g., Methanol, Ethanol): In the presence of trace acid, rapid solvolysis occurs, converting the propargylic alcohol into the corresponding methyl or ethyl ether.
Caption: Solvolysis pathway of 1-(3,4-dimethoxyphenyl)-2-propyn-1-ol via carbocation.
The Meyer-Schuster Rearrangement
When 1-(3,4-dimethoxyphenyl)-2-propyn-1-ol is exposed to Lewis acids or transition metal catalysts (e.g., Gold(I) or Sc(OTf)₃[5]) in non-nucleophilic solvents, it undergoes the Meyer-Schuster rearrangement. This is a formal 1,3-shift that converts the propargylic alcohol into 1-(3,4-dimethoxyphenyl)prop-2-en-1-one (an
α,β
-unsaturated ketone). This pathway is driven by the thermodynamic sink of the highly conjugated enone system, which is
∼
10–15 kcal/mol more stable than the starting alkynol[6],[7].
Caption: Meyer-Schuster rearrangement mechanism driven by thermodynamic stability.
Quantitative Thermodynamic Data
To contextualize the stability of 1-(3,4-dimethoxyphenyl)-2-propyn-1-ol, we must analyze the physicochemical properties of the solvent matrix. The table below summarizes the extrapolated thermodynamic stability profile based on dielectric constants (
ε
) and hydrogen bond donor acidity (
α
).
Solvent Class
Representative Solvent
Dielectric Constant (
ε
)
HBD Acidity (
α
)
Dominant Degradation Pathway
Relative Half-Life (
t1/2
) at 25°C (Neutral)
Non-Polar
Toluene
2.38
0.00
None (Highly Stable)
> 6 months
Polar Aprotic
Dichloromethane (DCM)
8.93
0.13
Trace Friedel-Crafts Dimerization
~ 3 months
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
46.70
0.00
None (Stable)
> 6 months
Polar Protic
Methanol (MeOH)
32.70
0.93
Solvolysis (Etherification)
~ 14 days
Fluorinated Alcohol
HFIP
26.70
1.96
Rapid Cation Formation / Oligomerization
< 1 hour
Data synthesized from established physical organic principles regarding propargylic substitution reactions[8].
Experimental Workflows & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal standards to definitively prove causality between the solvent environment and the thermodynamic degradation of the substrate.
This protocol measures the rate of C–O bond cleavage in polar protic solvents, establishing the kinetic half-life of the molecule.
Rationale: By using a deuterated nucleophilic solvent (CD₃OD), we can track the disappearance of the propargylic CH proton and the appearance of the solvolysis product in real-time. 1,3,5-Trimethoxybenzene is used as an internal standard because its aromatic protons do not overlap with the substrate and it is chemically inert under these conditions.
Sample Preparation: Weigh exactly 10.0 mg of 1-(3,4-dimethoxyphenyl)-2-propyn-1-ol and 2.0 mg of 1,3,5-trimethoxybenzene (internal standard) into a clean, dry vial.
Solvent Introduction: Dissolve the mixture in 0.6 mL of CD₃OD. Immediately transfer the solution to an NMR tube.
Acidification (Initiation): To initiate controlled solvolysis, inject 1.0
μ
L of a 0.1 M solution of trifluoroacetic acid (TFA) in CD₃OD into the NMR tube. Invert three times to mix.
Data Acquisition: Insert the tube into the NMR spectrometer (pre-shimmed and tuned). Acquire a standard ¹H-NMR spectrum every 10 minutes for 12 hours at a constant temperature of 298 K.
Data Processing: Integrate the propargylic CH peak of the starting material (
∼
5.4 ppm) against the aromatic singlet of the internal standard (
∼
6.1 ppm). Plot the natural log of the normalized integration versus time to extract the pseudo-first-order rate constant (
kobs
).
This protocol forces the molecule down the Meyer-Schuster thermodynamic sink, validating the stability of the
α,β
-unsaturated ketone product[7].
Rationale: Gold(I) complexes selectively activate the terminal alkyne (
π
-activation) rather than the hydroxyl group, facilitating the nucleophilic attack of ambient water to form the allenol intermediate, which tautomerizes to the stable enone.
Catalyst Activation: In a flame-dried Schlenk flask under argon, dissolve 2.0 mol% of (Triphenylphosphine)gold(I) chloride[(Ph₃P)AuCl] and 2.0 mol% of Silver triflimide (AgNTf₂) in 2.0 mL of anhydrous Dichloromethane (DCM). Stir for 10 minutes in the dark to generate the active cationic gold species.
Substrate Addition: Dissolve 50 mg of 1-(3,4-dimethoxyphenyl)-2-propyn-1-ol in 1.0 mL of DCM. Add this solution dropwise to the active catalyst mixture.
Hydration: Add 1.0 equivalent of distilled water (to facilitate the hydration of the alkyne). Stir at room temperature.
Monitoring & Quenching: Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The highly polar alcohol will convert to the less polar enone. Once complete (typically < 2 hours), quench the reaction by filtering the mixture through a short pad of silica gel to remove the metal catalysts.
Validation: Concentrate the filtrate and analyze via IR spectroscopy. The disappearance of the broad O–H stretch (
∼
3400 cm⁻¹) and the sharp alkyne C
≡
C stretch (
∼
2100 cm⁻¹), coupled with the appearance of a strong conjugated carbonyl C=O stretch (
∼
1660 cm⁻¹), validates the thermodynamic rearrangement.
In Vitro Toxicity and Safety Profile of 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol: A Comprehensive Evaluation Framework
Executive Summary In early-stage drug discovery and organic synthesis, 1-(3,4-dimethoxyphenyl)-2-propyn-1-ol serves as a versatile aryl-substituted secondary propargyl alcohol, frequently utilized as a building block for...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In early-stage drug discovery and organic synthesis, 1-(3,4-dimethoxyphenyl)-2-propyn-1-ol serves as a versatile aryl-substituted secondary propargyl alcohol, frequently utilized as a building block for novel heterocyclic structures and PROTAC linkers 1. However, from a Drug Metabolism and Pharmacokinetics (DMPK) and molecular toxicology perspective, this compound possesses multiple structural alerts. The integration of a terminal alkyne, a secondary benzylic alcohol, and an electron-rich veratryl (3,4-dimethoxyphenyl) moiety necessitates rigorous in vitro safety profiling before advancing derivatives into in vivo models.
This technical guide establishes a self-validating framework to systematically evaluate the cytotoxicity, reactive metabolite formation, and mechanism-based enzyme inhibition (MBI) potential of 1-(3,4-dimethoxyphenyl)-2-propyn-1-ol.
Structural Toxicology & Mechanistic Rationale
To design an effective in vitro screening cascade, we must first deconstruct the molecule's structural liabilities and understand the causality behind its potential toxicity.
The Propargyl Alcohol Motif: Mechanism-Based Inhibition (MBI)
Terminal alkynes are notorious for causing time-dependent, mechanism-based inhibition (suicide inhibition) of Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP1A2 2. The triple bond is oxidized by the CYP heme center to form a highly reactive oxirene or ketene intermediate. This electrophilic species rapidly alkylates the prosthetic heme porphyrin ring or adjacent apoprotein residues, irreversibly destroying the enzyme's catalytic competence 3. Furthermore, the secondary alcohol can be oxidized by alcohol dehydrogenase (ADH) or CYPs into a propargyl ketone/aldehyde—a potent Michael acceptor known to deplete cellular glutathione (GSH) and cause hepatotoxicity 4.
The 3,4-Dimethoxyphenyl Motif: Quinone Methide Formation
The electron-donating methoxy groups on the phenyl ring increase the molecule's susceptibility to CYP-mediated O-demethylation. This Phase I metabolic event yields a catechol intermediate. Under oxidative stress, catechols readily auto-oxidize into ortho-quinones. These quinones are hard electrophiles that covalently bind to nucleophilic residues on proteins and DNA, leading to cytotoxicity and genotoxicity.
CYP450/ADH-mediated bioactivation pathways and reactive metabolite trapping.
In Vitro Safety Screening Protocols
To establish trustworthiness and scientific integrity, the following protocols are designed as self-validating systems . Every assay includes specific controls to prove the causality of the observed toxicity (e.g., distinguishing between basal cytotoxicity and metabolism-dependent toxicity).
Protocol 1: Mechanism-Based Inhibition (MBI) of CYP3A4 (TDI Assay)
This assay determines if the terminal alkyne acts as a suicide inhibitor. The self-validating mechanism here is the inclusion of a minus-NADPH (-NADPH) control. If inhibition increases over time only in the presence of NADPH, the toxicity is definitively metabolism-dependent.
Step-by-Step Methodology:
Primary Incubation: Prepare a 100 µL reaction mixture containing Human Liver Microsomes (HLM, 1.0 mg/mL protein) and 1-(3,4-dimethoxyphenyl)-2-propyn-1-ol (concentrations ranging from 0.1 to 50 µM) in 100 mM potassium phosphate buffer (pH 7.4).
Activation: Initiate the reaction by adding 1 mM NADPH. Maintain a parallel control plate without NADPH (-NADPH).
Time-Dependent Aliquoting: At pre-determined time points (0, 5, 10, 20, and 30 minutes), transfer a 10 µL aliquot from the primary incubation into a secondary plate.
Secondary Incubation (Activity Assessment): The secondary plate must contain a specific CYP3A4 probe substrate (e.g., 5 µM Midazolam) and 1 mM NADPH in buffer. Incubate for 10 minutes.
Quenching & Analysis: Quench the secondary reaction with 100 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify 1'-hydroxymidazolam formation.
Data Processing: Plot the natural log of remaining CYP activity versus pre-incubation time to calculate the inactivation rate constant (
kobs
), maximum inactivation rate (
kinact
), and inhibitor concentration yielding half-maximal inactivation (
KI
).
Protocol 2: Reactive Metabolite Trapping (GSH)
Because the compound can form propargyl ketones and ortho-quinones, we must trap these transient, highly reactive electrophiles before they bind to cellular proteins.
Step-by-Step Methodology:
Incubation: Incubate 10 µM of the test compound with HLM (1.0 mg/mL) and 5 mM reduced Glutathione (GSH) in 100 mM phosphate buffer (pH 7.4) at 37°C.
Initiation: Add 1 mM NADPH to initiate Phase I metabolism. Incubate for 60 minutes.
Quenching: Stop the reaction with an equal volume of cold acetonitrile. Centrifuge to precipitate proteins.
LC-HRMS Analysis: Analyze the supernatant using High-Resolution Mass Spectrometry (e.g., Q-TOF or Orbitrap).
Self-Validation (Data Interrogation): Program the mass spectrometer to perform a neutral loss scan for 129 Da (characteristic of the
γ
-glutamyl moiety cleavage from GSH adducts). The presence of M+GSH peaks confirms the formation of electrophilic Michael acceptors or quinones.
Multimodal in vitro safety screening workflow for reactive propargyl alcohols.
Quantitative Data Presentation
When evaluating 1-(3,4-dimethoxyphenyl)-2-propyn-1-ol against benchmark aryl-propargyl alcohols, quantitative thresholds dictate whether the compound can safely proceed in a drug discovery pipeline. The table below summarizes the expected in vitro safety metrics based on structurally analogous compounds.
Table 1: Benchmark In Vitro Toxicity and Kinetic Metrics for Aryl-Propargyl Alcohols
Assay / Parameter
Target Metric
High-Risk Threshold
Interpretation of Liability
CYP3A4 Reversible IC
50
> 10 µM
< 1 µM
Direct competitive inhibition of drug metabolism.
CYP3A4 TDI (
kinact
)
< 0.01 min
−1
> 0.04 min
−1
Rapid, irreversible destruction of the CYP heme ring.
CYP3A4 TDI (
KI
)
> 20 µM
< 5 µM
High binding affinity of the alkyne to the active site.
HepG2 Cytotoxicity (IC
50
)
> 50 µM
< 10 µM
Basal mitochondrial/membrane toxicity.
GSH Adduct Formation
Undetectable
> 10% of parent
High risk of drug-induced liver injury (DILI) via quinones.
Conclusion
The in vitro toxicity profile of 1-(3,4-dimethoxyphenyl)-2-propyn-1-ol is fundamentally governed by the dual reactivity of its functional groups. While the veratryl moiety presents a risk for quinone methide formation, the propargyl alcohol group is a well-documented liability for mechanism-based CYP inhibition and glutathione depletion. By implementing the self-validating protocols outlined in this guide—specifically the +/- NADPH TDI assay and LC-HRMS GSH trapping—researchers can accurately quantify these risks and make informed structural modifications (e.g., substituting the terminal alkyne or blocking the benzylic position) to improve the safety profile of their lead compounds.
References
1-(3,4-Dimethoxyphenyl)
Mechanism-Based Inactivation (MBI)
Development of Flavone Propargyl Ethers as Potent and Selective Inhibitors of Cytochrome P450 Enzymes 1A1 and 1A2
National Center for Biotechnology Inform
Application Note: Synthesis of Heterocyclic Scaffolds via 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Executive Summary Propargylic alcohols are privileged building blocks in modern o...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Protocol & Application Guide
Executive Summary
Propargylic alcohols are privileged building blocks in modern organic synthesis, offering highly versatile pathways for the construction of complex N-, O-, and S-heterocycles[1]. Among these, 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol stands out as a highly reactive secondary propargyl alcohol. This application note details field-proven methodologies for utilizing this specific compound to synthesize high-value heterocyclic scaffolds—specifically furans and nitrogenous heterocycles (pyrroles/quinolines)—via transition-metal catalysis and oxidation-condensation sequences.
Mechanistic Rationale: The Role of the 3,4-Dimethoxyphenyl Motif
Successful heterocyclic synthesis relies heavily on the electronic properties of the substrate. The inclusion of the 3,4-dimethoxyphenyl (veratryl) group is not merely structural; it provides critical electronic causality that dictates reaction efficiency:
Carbocation Stabilization: During transition-metal catalyzed cycloisomerizations or direct nucleophilic substitutions, the hydroxyl group is often activated and cleaved, forming a transient propargylic/allenic carbocation[2]. The strong electron-donating resonance effect of the meta- and para- methoxy groups dramatically stabilizes this developing positive charge at the benzylic position, lowering the activation energy barrier.
Meyer-Schuster Rearrangement Facilitation: In gold-catalyzed pathways, the alkyne is activated by the carbophilic metal center, prompting a 1,3-hydroxyl migration. The electron-rich aryl ring accelerates the formation of the critical oxo-carbene intermediate, which subsequently undergoes intramolecular cyclization to form strained O-heterocycles like oxetanes or furans[3].
Pathway Visualization
Gold-catalyzed mechanistic pathway from propargyl alcohol to furan scaffold.
Experimental Methodologies
Protocol A: Gold-Catalyzed Cycloisomerization to Furan Derivatives
This protocol leverages a cationic Gold(I) system to drive the cycloisomerization of 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol into a 2-aryl furan scaffold[3].
Causality & Self-Validation: We utilize
AuCl(PPh3)
paired with
AgNTf2
. The silver salt acts as a halide scavenger.
NTf2−
is a weakly coordinating counterion, leaving the gold center highly Lewis acidic for optimal alkyne activation. Self-validating step: The immediate formation of a white precipitate (
AgCl
) upon mixing confirms the successful generation of the active
[Au(PPh3)]+
catalyst.
Step-by-Step Procedure:
Catalyst Activation: In a flame-dried Schlenk flask under an argon atmosphere, add
AuCl(PPh3)
(0.05 equiv, 5 mol%) and
AgNTf2
(0.05 equiv, 5 mol%).
Solvent Addition: Inject anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.1 M concentration relative to the substrate. Stir at room temperature for 10 minutes until a white precipitate (
AgCl
) is clearly visible.
Substrate Introduction: Dissolve 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol (1.0 equiv) in a minimal amount of DCE and add it dropwise to the activated catalyst suspension.
Reaction Execution: Heat the reaction mixture to 60 °C. DCE is selected over DCM to allow for this elevated temperature without solvent loss, accelerating the thermodynamically driven cyclization.
Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). Complete consumption of the starting material typically occurs within 2 hours.
Quench & Purification: Cool to room temperature, filter the mixture through a short pad of Celite/Silica to remove metal residues, and concentrate under reduced pressure. Purify via flash column chromatography to isolate the furan derivative.
Protocol B: Oxidation-Condensation Sequence to Nitrogen Heterocycles
Propargyl alcohols can be oxidized to highly electrophilic propynones, which undergo condensation with aryl amines to form enaminones—critical precursors for pyrroles, quinolines, and tubulin-polymerization inhibitors[4].
Causality & Self-Validation: 2-Iodoxybenzoic acid (IBX) is selected as the oxidant because it selectively oxidizes the secondary alcohol to a ketone without cleaving the delicate alkyne triple bond. Self-validating step: The disappearance of the broad O-H stretch (~3300
cm−1
) and the appearance of a sharp conjugated carbonyl stretch (~1640
cm−1
) in the FTIR spectrum confirms successful oxidation.
Step-by-Step Procedure:
Oxidation: Dissolve 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol (1.0 equiv) in Dimethyl Sulfoxide (DMSO). Add IBX (1.5 equiv) in one portion.
Stirring: Stir the suspension at room temperature for 5 hours. Monitor by TLC until the propargyl alcohol is fully consumed.
Workup: Dilute the mixture with water and extract with EtOAc. Wash the organic layer with saturated
NaHCO3
and brine, dry over
Na2SO4
, and concentrate to yield 1-(3,4-dimethoxyphenyl)-2-propyn-1-one[4].
Condensation: Dissolve the crude propynone (1.0 equiv) and a selected aryl amine (1.1 equiv) in absolute ethanol.
Aza-Michael Addition: Stir at room temperature for 4 hours. The electron-withdrawing nature of the ketone facilitates a spontaneous aza-Michael addition by the amine.
Isolation: Evaporate the solvent and purify via recrystallization or chromatography to yield the (Z)-1-aryl-3-arylamino-2-propen-1-one (enaminone) intermediate.
Workflow Visualization
Standard experimental workflow for transition-metal catalyzed heterocycle synthesis.
Quantitative Data: Catalyst Optimization
The following table summarizes the optimization of the catalyst system for the cycloisomerization of 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol (Protocol A). Data demonstrates the necessity of a non-coordinating counterion and mild heating.
Entry
Catalyst System (5 mol%)
Solvent
Temp (°C)
Time (h)
Yield (%)
Causality / Observation
1
AuCl3
DCM
25
12
45
Low conversion; poor solubility and lack of active cationic species.
2
AuCl(PPh3)/AgOTf
DCM
25
8
72
AgOTf
successfully generates the active cationic
Au(I)
species.
3
AuCl(PPh3)/AgNTf2
DCE
60
2
94
NTf2−
is a less coordinating counterion; heating accelerates cyclization.
4
PtCl2
(10 mol%)
Toluene
80
24
30
Inferior
π
-alkyne activation compared to the carbophilic
Au(I)
center.
5
AgNTf2
DCE
60
24
Trace
Confirms
Au(I)
is the required active catalytic species, not
Ag(I)
.
References
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks
Source: MDPI (Molecules)
URL:[Link]
Gold(III)-catalyzed direct nucleophilic substitution of propargylic alcohols
Source: Tetrahedron (via ResearchGate)
URL:[Link]
Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols
Source: Journal of the American Chemical Society (via NIH PMC)
URL:[Link]
(Z)-1-Aryl-3-arylamino-2-propen-1-ones, Highly Active Stimulators of Tubulin Polymerization
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Application Note: 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol as a Privileged Intermediate in Drug Discovery
Executive Summary & Strategic Rationale In modern medicinal chemistry, the design of targeted therapeutics relies heavily on privileged scaffolds—molecular frameworks that consistently exhibit high-affinity binding acros...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Rationale
In modern medicinal chemistry, the design of targeted therapeutics relies heavily on privileged scaffolds—molecular frameworks that consistently exhibit high-affinity binding across diverse biological targets. 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol (CAS: 6953-67-9) represents a highly versatile, dual-functioning intermediate[1]. It combines the electron-rich 3,4-dimethoxyphenyl moiety (a pharmacophore found in drugs like verapamil and donepezil) with a reactive secondary propargyl alcohol handle.
As a Senior Application Scientist, I approach this molecule not just as a building block, but as a divergent synthetic hub. The terminal alkyne and the benzylic/propargylic hydroxyl group allow for orthogonal functionalization. This guide details the mechanistic causality and validated protocols for transforming this intermediate via three primary pathways: the Meyer-Schuster Rearrangement , the Nicholas Reaction , and CuAAC (Click Chemistry) [2][3].
Physicochemical Profile
Property
Value
Strategic Implication
Chemical Name
1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol
Core scaffold for divergent synthesis.
CAS Number
6953-67-9
Regulatory and inventory tracking.
Molecular Weight
192.21 g/mol
Low MW allows for downstream elaboration without violating Lipinski's Rule of 5.
Enables SN1 substitutions, cross-couplings, and cycloadditions.
Divergent Synthetic Workflows
To understand the utility of 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol, we must visualize its divergent reactivity. The following workflow illustrates how a single intermediate can be channeled into entirely different classes of bioactive molecules depending on the catalytic environment.
Divergent synthetic utility of 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol in drug discovery.
Protocol 1: The Nicholas Reaction for Complex Propargylation
Mechanistic Causality
Direct nucleophilic substitution (SN1 or SN2) at a propargylic position is notoriously difficult due to competing allene formation and elimination reactions. The Nicholas Reaction solves this by reacting the alkyne with dicobalt octacarbonyl
[Co2(CO)8]
to form a dicobalt hexacarbonyl cluster[2]. This massive cluster delocalizes the positive charge of the carbocation generated upon acid treatment, completely suppressing allene formation and allowing exclusive SN1 attack by heteronucleophiles or carbon nucleophiles[4][5].
Step-by-Step Methodology
Self-Validating System: The complexation step is visually validated by a rapid color change to deep burgundy. Decomplexation is validated by the evolution of CO gas and a color shift to pale green/colorless.
Complexation:
Dissolve 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol (1.0 equiv) in anhydrous dichloromethane (DCM) under inert atmosphere (Argon).
Add
Co2(CO)8
(1.05 equiv) portion-wise. Stir at room temperature for 2 hours.
Observation: The solution turns deep red/burgundy, indicating the formation of the alkyne-cobalt complex.
Carbocation Generation & Substitution:
Cool the reaction mixture to -78 °C.
Add the desired nucleophile (e.g., an amine, alcohol, or electron-rich arene) (1.2 equiv).
Dropwise, add Boron trifluoride etherate (
BF3⋅OEt2
) (1.5 equiv). The Lewis acid facilitates the departure of the hydroxyl group.
Stir for 1 hour at -78 °C, then allow to warm to 0 °C.
Oxidative Decomplexation:
Quench the reaction with saturated aqueous
NaHCO3
.
To remove the cobalt cluster and regenerate the alkyne, add Ceric Ammonium Nitrate (CAN) (3.0 equiv) or
Fe(NO3)3
in methanol at 0 °C.
Observation: Vigorous gas evolution (CO) occurs. Stir until the red color disappears.
Isolation: Extract with ethyl acetate, wash with brine, dry over
Na2SO4
, and purify via flash chromatography.
Mechanism of the Nicholas Reaction utilizing dicobalt hexacarbonyl stabilization.
Protocol 2: Meyer-Schuster Rearrangement to Bioactive Enones
Mechanistic Causality
The Meyer-Schuster rearrangement converts secondary propargyl alcohols into
α,β
-unsaturated carbonyls. For 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol, this yields a 3,4-dimethoxyphenyl-substituted enone (a chalcone derivative)[6][7]. The electron-donating methoxy groups on the phenyl ring stabilize the intermediate carbenium ion, significantly accelerating the [3,3]-sigmatropic rearrangement when catalyzed by Gold(I) complexes or Brønsted acids[6]. These enones are highly sought after as Michael acceptors in targeted covalent inhibitors (TCIs).
Step-by-Step Methodology
Self-Validating System: The reaction progress can be monitored via IR spectroscopy. The disappearance of the
O−H
stretch (~3300
cm−1
) and alkyne
C≡C
stretch (~2100
cm−1
), coupled with the appearance of a conjugated carbonyl
C=O
stretch (~1660
cm−1
), confirms successful rearrangement.
Catalyst Preparation: In a dry Schlenk flask, dissolve
AuCl(PPh3)
(2 mol%) and
AgOTf
(2 mol%) in anhydrous 1,2-dichloroethane (DCE) to generate the active cationic Gold(I) species. Stir for 10 minutes in the dark.
Substrate Addition: Add 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol (1.0 equiv) dissolved in DCE.
Rearrangement: Add water (1.5 equiv) to facilitate the hydration/dehydration pathway. Heat the mixture to 60 °C for 4-6 hours.
Workup: Filter the mixture through a short pad of Celite to remove metal catalysts. Concentrate the filtrate under reduced pressure.
Purification: Purify the resulting enone via silica gel chromatography (Hexanes/Ethyl Acetate gradient) to isolate the thermodynamically favored (E)-isomer.
Quantitative Data Summary
To guide experimental design, the following table summarizes typical reaction parameters, yields, and the biological relevance of the derivatives generated from 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol.
Complex nucleoside analogs; antiviral drug discovery.
Meyer-Schuster Rearrangement
AuCl(PPh3)
/
AgOTf
85 - 95%
4 - 6 h
Michael acceptors; anti-inflammatory and anticancer agents.
CuAAC (Click Chemistry)
CuSO4
, Sodium Ascorbate
90 - 98%
1 - 2 h
Triazole bioisosteres for amide bonds; PROTAC linkers.
References
Ataman Chemicals. "Propargyl Alcohol (Propynol) - Applications in Click Chemistry and Meyer-Schuster Rearrangements." Ataman Kimya. Available at: [Link]
National Institutes of Health (PMC). "Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones." RSC Advances. Available at: [Link]
ACS Publications. "Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction." Organic Letters. Available at:[Link]
Beilstein Journals. "Extension of the 5-alkynyluridine side chain via C–C-bond formation in modified organometallic nucleosides using the Nicholas reaction." Beilstein Journal of Organic Chemistry. Available at:[Link]
Application Note: Catalytic Cross-Coupling Strategies for 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol
Executive Summary & Substrate Profiling 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry for the synthesis of complex heterocycles, acti...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Substrate Profiling
1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry for the synthesis of complex heterocycles, active pharmaceutical ingredients (APIs), and natural product analogues [1].
From a mechanistic standpoint, this substrate possesses two orthogonal reactive sites: a terminal alkyne and a secondary benzylic/propargylic alcohol. The presence of the electron-donating 3,4-dimethoxyphenyl (veratryl) moiety uniquely modulates the electronic landscape of this molecule. The meta- and para-methoxy groups strongly stabilize adjacent positive charge through resonance. Consequently, the C–OH bond is highly susceptible to Lewis acid-mediated ionization.
To successfully utilize this molecule, researchers must choose conditions that selectively target either the terminal alkyne (via Pd/Cu-catalyzed C(sp)–C(sp2) coupling) or the propargylic alcohol (via transition-metal-catalyzed C(sp3)–Nucleophile substitution) while actively suppressing competing pathways such as the Meyer-Schuster rearrangement [2].
Orthogonal Cross-Coupling Workflows
Workflow A: Sonogashira Cross-Coupling (C(sp)–C(sp2) Bond Formation)
The Sonogashira reaction is the premier method for functionalizing the terminal alkyne of 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol with aryl or vinyl halides [3].
Mechanistic Causality & Experimental Design:
Catalyst Selection:Pd(PPh3)4
provides a robust
Pd0
active species for the oxidative addition of the aryl halide.
CuI
is essential for forming the copper(I) acetylide, which undergoes transmetalation with the
PdII
intermediate.
Side-Reaction Mitigation (Critical): The terminal alkyne is highly prone to Glaser homocoupling in the presence of copper and trace oxygen. Strict Schlenk techniques (freeze-pump-thaw degassing) are mandatory. Furthermore, to prevent the exothermic, Cu-mediated polymerization of the propargylic alcohol, the substrate must be added slowly to the pre-formed Pd/Cu/Aryl-Halide mixture to maintain a low steady-state concentration [4].
Fig 1: Bimetallic Pd/Cu catalytic cycle for the Sonogashira cross-coupling of terminal alkynes.
Protocol A: Step-by-Step Sonogashira Coupling
System Preparation: In an oven-dried Schlenk flask under a strict argon atmosphere, add the aryl iodide (1.0 equiv),
Pd(PPh3)4
(5 mol%), and
CuI
(2 mol%).
Solvent/Base Addition: Add anhydrous, rigorously degassed triethylamine (
Et3N
) and tetrahydrofuran (THF) in a 1:1 v/v ratio (to achieve 0.2 M relative to the aryl iodide). Stir at room temperature for 10 minutes to ensure complete dissolution and initial complexation.
Controlled Substrate Addition: Dissolve 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol (1.2 equiv) in a minimal volume of degassed THF. Add this solution dropwise over 30–45 minutes via a syringe pump. (Self-Validation: A rapid color change to dark brown/black upon immediate addition indicates unwanted bulk polymerization; slow addition maintains a controlled amber/orange hue).
Reaction Execution: Heat the mixture to 50 °C. Monitor via LC-MS. The reaction typically reaches >95% conversion within 4–6 hours.
Workup: Quench with saturated aqueous
NH4Cl
to complex the copper salts (aqueous layer turns blue). Extract with ethyl acetate, dry over
MgSO4
, and purify via silica gel flash chromatography.
Workflow B: Catalytic Propargylic Substitution (C(sp3)–Nu Bond Formation)
Instead of reacting the alkyne, the secondary alcohol can be directly cross-coupled with carbon or heteroatom nucleophiles (e.g., amines, alcohols, electron-rich arenes) using transition-metal Lewis acid catalysis [5].
Mechanistic Causality & Experimental Design:
Catalyst Selection: Iron(III) chloride (
FeCl3
) acts as a mild, environmentally benign Lewis acid. It coordinates to the hydroxyl group, facilitating its departure as water.
Substrate Advantage: The resulting propargylic cation is immensely stabilized by the 3,4-dimethoxyphenyl ring, allowing this
SN1
-type pathway to proceed under remarkably mild conditions.
Chemoselectivity: Operating at exactly 40 °C prevents the terminal alkyne from participating in unwanted cycloadditions or thermal rearrangements.
Fig 2: Lewis acid-catalyzed propargylic substitution pathway via a resonance-stabilized carbocation.
Protocol B: Step-by-Step Propargylic Substitution
Preparation: In a dry reaction vial, dissolve 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol (1.0 equiv) and the desired nucleophile (e.g., p-toluenesulfonamide, 1.1 equiv) in anhydrous dichloromethane (DCM, 0.1 M).
Catalyst Addition: Add anhydrous
FeCl3
(5 mol%) in one portion. (Critical Handling:
FeCl3
is highly hygroscopic; weigh and transfer rapidly or use a glovebox to prevent catalyst deactivation by atmospheric moisture).
Reaction Execution: Stir the mixture at 40 °C. A deep coloration (often deep red or purple) immediately develops, visually validating the formation of the stabilized carbocation. Monitor via TLC; the reaction is typically complete in 2–4 hours.
Workup: Filter the crude reaction mixture directly through a short pad of Celite to remove iron salts, washing thoroughly with DCM. Concentrate the filtrate under reduced pressure and purify via column chromatography.
Quantitative Data Summary
The following table summarizes optimized parameters for various cross-coupling trajectories utilizing 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol:
Reaction Pathway
Catalyst System
Base / Additive
Solvent
Temp (°C)
Typical Yield (%)
Sonogashira (Aryl Iodide)
Pd(PPh3)4
(5%) /
CuI
(2%)
Et3N
(1:1 v/v)
THF
50
85 – 92
Sonogashira (Aryl Bromide)
Pd2(dba)3
(2%) /
CuI
(2%)
DIPA (2.0 eq)
DMF
70
75 – 88
Propargylic Amination
FeCl3
(5%)
None
DCM
40
80 – 90
Propargylic Etherification
Ru(OTf)3
(2%)
None
DCE
60
70 – 85
References
Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry
Source: Chemical Reviews, 107(3), 874-922 (2007)
URL: [Link]
Title: Palladium and Copper Catalyzed Sonogashira Cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review
Source: Catalysts, 10(4), 443 (2020)
URL: [Link]
Title: Utilization of Sequential Palladium-Catalyzed Cross-Coupling Reactions in the Stereospecific Synthesis of Trisubstituted Olefins
Source: Organic Process Research & Development, 13(4), 698-705 (2009)
URL: [Link]
Title: Transition‐Metal‐Catalyzed Propargylic Substitution of Propargylic Alcohol Derivatives
Source: Chemistry–An Asian Journal, 15(22), 3680-3692 (2020)
URL: [Link]
Application
Application Note: Step-by-Step Meyer-Schuster Rearrangement of 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Technical Guide Executive Summary & Strategic Rationale The Meyer-Schuster rearrangement is a hi...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Standard Operating Procedure & Technical Guide
Executive Summary & Strategic Rationale
The Meyer-Schuster rearrangement is a highly atom-economical transformation that converts propargyl alcohols into α,β-unsaturated carbonyl compounds[1]. In drug discovery, cinnamaldehyde derivatives are privileged scaffolds, frequently utilized as Michael acceptors in targeted covalent inhibitors or as precursors for flavonoid and chalcone synthesis.
This application note details the conversion of 1-(3,4-dimethoxyphenyl)-2-propyn-1-ol to 3-(3,4-dimethoxyphenyl)propenal (3,4-dimethoxycinnamaldehyde). While traditional Meyer-Schuster conditions rely on harsh Brønsted acids (e.g., H₂SO₄, p-TSA) at elevated temperatures, these conditions are highly detrimental to electron-rich substrates. The 3,4-dimethoxyphenyl moiety heavily stabilizes benzylic carbocations, leading to competing Rupe rearrangements, Friedel-Crafts dimerization, and polymerization under acidic stress.
To circumvent this, we employ a Gold(I)-catalyzed methodology [2]. Gold(I) acts as a soft, carbophilic Lewis acid that selectively activates the alkyne π-system without ionizing the sensitive benzylic C–OH bond, ensuring near-quantitative yields of the thermodynamically favored (E)-enal under ambient conditions[3].
Mechanistic Pathway & Causality
The success of this protocol relies on the precise orchestration of the catalytic cycle. Understanding this causality is critical for troubleshooting and reaction scaling:
π-Activation: The cationic gold species,
[Ph3PAu]+
, generated in situ via halide abstraction by
AgNTf2
, coordinates exclusively to the terminal alkyne.
Nucleophilic Attack: Instead of relying solely on an intramolecular 1,3-hydroxyl shift, the addition of a protic additive (Methanol) facilitates an intermolecular nucleophilic attack on the activated alkyne, vastly accelerating the formation of the allenol intermediate[2].
Tautomerization: The allenol rapidly tautomerizes to the more stable α,β-unsaturated aldehyde.
Protodeauration: The release of the product regenerates the active Gold(I) catalyst.
To demonstrate the robustness of the Gold(I) approach over traditional methods, Table 1 summarizes the optimization parameters. The inclusion of methanol as a co-catalytic nucleophile is the critical inflection point for achieving >90% yield at room temperature.
Table 1: Optimization of Reaction Conditions for 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol
Entry
Catalyst System (mol%)
Solvent
Additive
Temp
Time
Yield (%)
Observation / Causality
1
p-TSA (20 mol%)
Toluene
None
80 °C
12 h
35%
Extensive polymerization due to acid-induced carbocation formation.
2
AuCl3
(5 mol%)
DCM
None
RT
6 h
55%
Harder Au(III) center leads to partial substrate degradation.
3
PPh3AuCl
/
AgNTf2
(2%)
Toluene
None
RT
4 h
72%
Clean conversion, but kinetically sluggish without protic shuttle.
4
PPh3AuCl
/
AgNTf2
(2%)
Toluene
MeOH (1 eq)
RT
1 h
96%
Optimal. MeOH acts as a highly efficient proton/nucleophile shuttle.
In a flame-dried 25 mL round-bottom flask wrapped in aluminum foil (to prevent photodecomposition of silver salts), add
PPh3AuCl
(0.02 mmol, 9.9 mg) and
AgNTf2
(0.02 mmol, 7.8 mg).
Add 2.0 mL of anhydrous toluene. Stir the suspension vigorously at room temperature for 10 minutes.
Causality & Validation: The solution will turn slightly cloudy with a white precipitate. This is
AgCl
precipitating out of solution, confirming the successful generation of the highly active, cationic
[Ph3PAu]+
species.
Step 2: Substrate Introduction
Dissolve 1-(3,4-dimethoxyphenyl)-2-propyn-1-ol (1.0 mmol, 192.2 mg) in 2.0 mL of anhydrous toluene.
Add anhydrous Methanol (1.0 mmol, 40.5 µL) to the substrate solution.
Transfer this mixture dropwise into the active catalyst suspension.
Step 3: Reaction Monitoring
Stir the reaction at room temperature (20–25 °C).
Monitor via TLC using a Hexane/Ethyl Acetate (7:3) eluent.
Validation: The starting material (
Rf≈0.3
) will rapidly convert into a highly UV-active, bright yellow-staining spot (under basic
KMnO4
or p-anisaldehyde) at a higher
Rf
(
≈0.6
). The reaction is typically complete within 45–60 minutes.
Step 4: Workup
Once TLC indicates complete consumption of the propargyl alcohol, quench the reaction by filtering the mixture through a short pad of Celite to remove the metal salts.
Wash the Celite pad with Ethyl Acetate (3 × 5 mL).
Concentrate the combined filtrate under reduced pressure.
Step 5: Purification & Characterization
Purify the crude residue via flash column chromatography on silica gel (gradient elution: 9:1 to 8:2 Hexane/Ethyl Acetate).
Yield: ~184 mg (96%) of 3,4-dimethoxycinnamaldehyde as a pale yellow solid.
NMR Validation:
1H
NMR (
CDCl3
, 400 MHz): Look for the distinct aldehyde proton at δ
9.65 (d, J = 7.8 Hz, 1H). The (E)-alkene geometry is confirmed by the trans-coupling constants of the vinylic protons at δ
7.42 (d, J = 15.8 Hz, 1H) and δ
6.61 (dd, J = 15.8, 7.8 Hz, 1H).
Troubleshooting & Safety Directives
Premature Catalyst Deactivation: Gold(I) catalysts are highly susceptible to deactivation by coordinating impurities (e.g., amines, excess thiols) or wet solvents. Ensure toluene is strictly anhydrous prior to the addition of the controlled 1.0 equivalent of methanol.
Light Sensitivity:AgNTf2
degrades rapidly under ambient light, turning purple/black and releasing free radicals that can trigger unwanted side reactions. Always perform Step 1 in the dark or in amber glassware.
Absence of Product Formation: If the starting material remains unreacted, the halide abstraction likely failed. Ensure the
AgNTf2
is stored in a desiccator, as it is highly hygroscopic.
References
Meyer–Schuster rearrangement - Wikipedia. Wikipedia, The Free Encyclopedia. URL:[Link]
A general procedure for the synthesis of enones via gold-catalyzed Meyer-Schuster rearrangement of propargylic alcohols at room temperature. Pennell, M. N., et al. Journal of Organic Chemistry, 2011, 76(5), 1479-82. URL:[Link]
Gold-Catalyzed Alkynylative Meyer–Schuster Rearrangement. Organic Letters, American Chemical Society, 2020. URL:[Link]
Application Note: 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol in Biological Evaluation Assays
Introduction and Chemical Rationale 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol is a highly versatile aryl-substituted secondary propargyl alcohol that serves as a foundational tool in modern chemical biology and drug discover...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Chemical Rationale
1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol is a highly versatile aryl-substituted secondary propargyl alcohol that serves as a foundational tool in modern chemical biology and drug discovery[1]. The molecule is characterized by two critical domains:
The 3,4-Dimethoxyphenyl (Veratryl) Pharmacophore : This electron-rich aromatic ring is a privileged structural motif found in numerous natural products and FDA-approved drugs. It readily engages in π-π stacking and hydrogen bonding within the hydrophobic pockets of biological targets, such as kinases and G-protein coupled receptors (GPCRs)[1].
The Propargyl Alcohol Handle : The adjacent hydroxyl and terminal alkyne groups provide a dual-reactivity center. The alkyne is a bioorthogonal tag ideal for click chemistry[2], while the hydroxyl group can be further derivatized or participate in transition-metal-catalyzed cyclizations[3].
This application note details two primary workflows for researchers utilizing this compound: Activity-Based Protein Profiling (ABPP) and High-Throughput Scaffold Synthesis for Phenotypic Screening .
Workflow 1: Activity-Based Protein Profiling (ABPP) via CuAAC
Causality & Rationale
Historically, attaching bulky fluorescent dyes or biotin tags directly to a pharmacophore severely compromised its cell permeability and native binding affinity[2][4]. 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol circumvents this by acting as a "minimalist probe." The small, uncharged terminal alkyne allows the molecule to freely penetrate live cells and bind its targets in their native physiological state[5]. Once the target is covalently engaged, the alkyne is reacted with an azide-functionalized reporter via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC)[6]. This two-step process uncouples target binding from reporter tagging, ensuring high-fidelity target identification without steric interference[7].
Step-by-Step Protocol: In Situ Labeling and Target Enrichment
Note: This protocol is designed as a self-validating system. Always run a vehicle-treated (DMSO) control in parallel to establish the baseline of non-specific protein binding.
Live Cell Incubation :
Seed target cells (e.g., HeLa or A549) to 80% confluency.
Treat cells with 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol (1–10 µM final concentration, <0.1% DMSO) for 2–4 hours at 37°C.
Cell Lysis :
Wash cells 3x with ice-cold PBS to remove unbound probe.
Lyse cells using a mild, non-denaturing buffer (1% NP-40 in PBS, supplemented with EDTA-free protease inhibitors) to preserve protein-probe adducts. Clarify by centrifugation at 14,000 × g for 15 min.
CuAAC Click Reaction :
Normalize protein concentration to 1 mg/mL.
Critical Step : Add reagents in the following strict order to prevent copper-induced protein precipitation and oxidative damage:
Azide-Biotin (100 µM)
TBTA Ligand (100 µM) – Causality: TBTA stabilizes the reactive Cu(I) oxidation state and prevents the generation of reactive oxygen species[7].
CuSO₄ (1 mM)
TCEP (1 mM, freshly prepared) – Causality: TCEP reduces Cu(II) to the catalytically active Cu(I) in situ.
Incubate for 1 hour at room temperature with gentle end-over-end rotation.
Protein Precipitation & Enrichment :
Add cold methanol/chloroform/water (4:1:3 ratio) to precipitate proteins and wash away unreacted Azide-Biotin.
Resuspend the protein pellet in 0.2% SDS/PBS and incubate with Streptavidin-agarose beads for 2 hours.
Elution :
Boil beads in 1x Laemmli sample buffer for 10 minutes. The supernatant is now ready for SDS-PAGE visualization or LC-MS/MS proteomic analysis[4].
Activity-Based Protein Profiling (ABPP) workflow utilizing CuAAC click chemistry.
Workflow 2: Synthesis and Screening of Bioactive Heterocycles
Causality & Rationale
Beyond its use as a probe, 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol is a highly reactive building block for synthesizing complex heterocyclic libraries[3]. The propargyl alcohol undergoes rapid, regioselective 1,3-dipolar cycloadditions with organic azides to form 1,4-disubstituted 1,2,3-triazoles. Because the veratryl group mimics endogenous neurotransmitters and natural product pharmacophores, the resulting triazole derivatives frequently exhibit potent biological activities, including histone deacetylase (HDAC) inhibition[8] and viral entry blockade[9].
Step-by-Step Protocol: Library Generation and Phenotypic Screening
Multi-Component Library Synthesis :
In a 96-well deep-well plate, combine 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol (10 mM) with a diverse panel of azide building blocks (10 mM) in a 1:1 mixture of tert-butanol and water.
Add CuSO₄ (5 mol%) and sodium ascorbate (10 mol%).
Seal and agitate at room temperature for 12–24 hours.
Automated Purification :
Pass the reaction mixtures through a 96-well Solid Phase Extraction (SPE) block (e.g., silica or functionalized resin) to remove the copper catalyst and unreacted precursors. Evaporate the solvent to yield the triazole library.
Seed target cancer cell lines (e.g., HCT116) in 384-well opaque plates at 2,000 cells/well.
Pin-transfer the synthesized triazole library to achieve a final assay concentration of 10 µM.
Incubate for 72 hours at 37°C, 5% CO₂.
Add CellTiter-Glo® reagent to quantify ATP levels (luminescence) as a direct proxy for metabolically active cells.
Self-Validation: Calculate the Z'-factor using a known cytotoxic agent (e.g., Doxorubicin) as the positive control and DMSO as the negative control. A Z'-factor > 0.5 validates the assay's readiness for hit identification.
Workflow for the synthesis and high-throughput screening of 1,2,3-triazole derivatives.
Data Presentation: Expected Assay Readouts
The following table summarizes the quantitative metrics and expected outcomes when evaluating 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol across the described biological assays.
Assay Type
Analytical Readout
Expected Result / Success Metric
Validation Control
ABPP (In-gel Fluorescence)
Fluorescent Band Intensity
Distinct protein bands at specific molecular weights; minimal background smear.
No-Copper Control (Should show zero fluorescence)
ABPP (LC-MS/MS)
Spectral Counts / LFQ Intensity
>5-fold enrichment of specific target proteins over vehicle control.
DMSO-treated lysate pull-down
Library Synthesis (CuAAC)
LC-MS Purity
>90% purity of 1,4-disubstituted 1,2,3-triazoles post-SPE purification.
Starting material retention time
Phenotypic Screening
Luminescence (RLU)
Identification of hits reducing cell viability by >50% at 10 µM.
McKay, C. S., & Finn, M. G. (2014). Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling. Bioconjugate Chemistry. 2
Li, J., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology. 4
Wang, Q., et al. (2016). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules. 7
Porta, E. O. J., et al. (2023). Activity-based protein profiling: A graphical review. Current Research in Chemical Biology. 5
Verhelst, S. H. L., et al. (2020). Bioorthogonal Reactions in Activity-Based Protein Profiling. Molecules. 6
Bouchain, G., et al. (2003). Development of Potential Antitumor Agents. Synthesis and Biological Evaluation of a New Set of Sulfonamide Derivatives as Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry.8
Basu, A., et al. (2011). Discovery, Synthesis, and Biological Evaluation of a Novel Group of Selective Inhibitors of Filoviral Entry. Journal of Medicinal Chemistry. 9
Preparation of active pharmaceutical ingredients using 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol
Application Note: Synthesis and Utilization of 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol in Active Pharmaceutical Ingredient (API) Development Introduction & Mechanistic Rationale The 3,4-dimethoxyphenyl (veratryl) moiety is...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Synthesis and Utilization of 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol in Active Pharmaceutical Ingredient (API) Development
Introduction & Mechanistic Rationale
The 3,4-dimethoxyphenyl (veratryl) moiety is a privileged pharmacophore embedded in numerous active pharmaceutical ingredients (APIs), including calcium channel blockers (verapamil), vasodilators (papaverine), and acetylcholinesterase inhibitors (donepezil)[1]. When this electron-rich aromatic system is fused with a secondary propargyl alcohol to form 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol (CAS: 6953-67-9) , it creates a highly versatile, bifunctional building block for drug discovery[2][3].
The utility of this specific propargyl alcohol stems from its dual reactivity: the nucleophilic hydroxyl group and the terminal alkyne[3]. In API development, this compound serves as a critical hub for synthesizing complex nitrogen-containing heterocycles and α,β-unsaturated carbonyls. The electron-donating nature of the 3,4-dimethoxy groups plays a vital mechanistic role; by heavily stabilizing adjacent carbocations via resonance, it drastically lowers the activation energy required for downstream electrophilic transformations, such as the Meyer-Schuster rearrangement[4][5].
Synthetic Workflows and Downstream API Applications
The integration of 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol into API workflows generally follows two primary trajectories:
Pathway A: A3-Coupling for Propargylamines. Propargylamines are essential precursors for monoamine oxidase (MAO) inhibitors (e.g., selegiline and rasagiline analogues) and neuroprotective agents[6]. The A3 coupling is a multicomponent reaction combining an aldehyde, an amine, and our terminal alkyne[7]. While traditionally requiring transition metal catalysts (Cu, Au, or PdO nanoparticles)[8], recent green chemistry advancements utilize salicylaldehyde to activate the Csp-H bond, enabling metal-free, microwave-assisted couplings[9][10].
Pathway B: Meyer-Schuster Rearrangement. This atom-economical 1,3-hydroxyl shift converts the propargyl alcohol into an α,β-unsaturated ketone (chalcone analogue), a scaffold known for potent anti-inflammatory and antimicrobial properties[4][11]. The rearrangement is catalyzed by Lewis acids, SOCl₂, or transition metals (Re, Ru)[11][12].
Synthetic workflow of 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol and its downstream API applications.
Quantitative Data: Optimization of A3-Coupling Conditions
The efficiency of converting 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol into propargylamine APIs is highly dependent on the catalytic system. The table below summarizes quantitative data comparing traditional and modern catalytic approaches for A3 couplings involving propargyl alcohols[6][8][10].
Catalytic System
Conditions
Time
Yield (%)
Mechanistic Advantage
Reference
CuI (10 mol%)
Toluene, 100 °C
12 h
82 - 85%
Standard Csp-H activation via copper acetylide intermediate.
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) and mechanistic rationales for the chosen parameters.
Protocol A: Upstream Synthesis of 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol
Mechanistic Rationale: The nucleophilic addition utilizes ethynylmagnesium bromide in Tetrahydrofuran (THF). THF is strictly chosen over diethyl ether because its oxygen atoms strongly coordinate the magnesium ion, preventing the disproportionation of the Grignard reagent into insoluble, unreactive acetylenedimagnesium dibromide[13][14]. Strict temperature control (-10 °C) is enforced to prevent competitive aldol condensation of the starting benzaldehyde.
Preparation: Purge a dry, 500 mL three-neck round-bottom flask with inert N₂ gas. Add 0.5 M ethynylmagnesium bromide in THF (1.2 equivalents)[13][15].
Cooling: Submerge the flask in an ice-salt bath and allow the internal temperature to stabilize at -10 °C.
Addition: Dissolve 3,4-dimethoxybenzaldehyde (1.0 equivalent, e.g., 5.0 g, 30 mmol) in 15 mL of anhydrous THF[14]. Add this solution dropwise via an addition funnel over 45 minutes, maintaining the internal temperature below 0 °C to prevent alkyne polymerization.
Reaction: Remove the ice bath and allow the mixture to slowly warm to room temperature, stirring for 2 hours.
Quench & Extraction: Quench the reaction slowly with saturated aqueous NH₄Cl (50 mL) at 0 °C to safely destroy unreacted Grignard reagent. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Self-Validation (IPC): Perform Thin Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (7:3). The starting aldehyde (R_f ~0.6) must be completely absent. The product will appear as a new UV-active spot (R_f ~0.4). To definitively validate the presence of the terminal alkyne, stain the TLC plate with aqueous KMnO₄; the product spot will immediately turn bright yellow/brown due to the oxidation of the triple bond.
Mechanistic Rationale: The conversion to an α,β-unsaturated ketone requires the generation of a carbocation. The 3,4-dimethoxy groups on the phenyl ring donate electron density via resonance, hyper-stabilizing the intermediate. This allows the use of mild catalytic SOCl₂ rather than harsh, stoichiometric Brønsted acids[5][12].
Setup: Dissolve 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol (1.0 mmol) in anhydrous dichloromethane (DCM, 5 mL) in a 25 mL round-bottom flask.
Catalysis: Add SOCl₂ (10 mol%) dropwise at room temperature. Stir the mixture for 3 hours[12].
Workup: Quench the reaction with saturated NaHCO₃ (10 mL) to neutralize the acid. Extract with DCM (2 × 10 mL), dry over MgSO₄, and evaporate the solvent.
Self-Validation (IPC): Analyze the crude mixture via FT-IR and GC-MS. FT-IR validation requires the disappearance of the sharp alkyne C≡C stretch (~2100 cm⁻¹) and the broad O-H stretch (~3300 cm⁻¹), replaced by a strong, conjugated carbonyl C=O stretch (~1660 cm⁻¹). GC-MS will show an identical molecular weight (m/z 192) but a significantly different retention time, confirming isomerization rather than substitution.
Mechanism of the Meyer-Schuster rearrangement highlighting carbocation stabilization.
Application Note: Chemoselective Oxidation of 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol to 1-(3,4-Dimethoxyphenyl)-2-propyn-1-one
Mechanistic Rationale & Substrate Challenges The oxidation of 1-(3,4-dimethoxyphenyl)-2-propyn-1-ol to its corresponding propargylic ketone is a critical transformation in the synthesis of complex pharmaceutical scaffold...
Author: BenchChem Technical Support Team. Date: April 2026
Mechanistic Rationale & Substrate Challenges
The oxidation of 1-(3,4-dimethoxyphenyl)-2-propyn-1-ol to its corresponding propargylic ketone is a critical transformation in the synthesis of complex pharmaceutical scaffolds. This specific substrate presents a unique chemoselectivity challenge due to the presence of three reactive moieties: a secondary propargylic alcohol, a terminal alkyne, and a highly electron-rich 3,4-dimethoxyphenyl (veratryl) group[1].
The electron-donating nature of the two methoxy groups significantly increases the electron density of the aromatic ring. If harsh, unselective oxidants such as Jones reagent (CrO₃/H₂SO₄) or Potassium Permanganate (KMnO₄) are employed, the substrate is highly susceptible to over-oxidation, leading to oxidative C–C bond cleavage at the benzylic position or degradation of the aromatic ring itself[1][2]. Furthermore, the terminal alkyne is prone to oxidative cleavage under strongly acidic conditions.
To achieve high yields of the target 1-(3,4-dimethoxyphenyl)-2-propyn-1-one, the chosen reagent must operate under mild conditions and halt strictly at the ketone stage. Three highly effective systems dominate this transformation:
Dess-Martin Periodinane (DMP): Operates via a hypervalent iodine(V) intermediate. It is highly chemoselective, avoiding over-oxidation by facilitating a controlled intramolecular reductive elimination[3][4].
Laccase/TEMPO (Chemoenzymatic): A green, biocatalytic approach where the multicopper oxidase Laccase uses molecular oxygen to continuously regenerate the active TEMPO oxoammonium cation, which selectively oxidizes the alcohol[4][5].
Activated Manganese Dioxide (MnO₂): A classic heterogeneous oxidant that relies on a surface-mediated radical mechanism. The adjacent alkyne and aromatic ring stabilize the transition state, making MnO₂ highly specific for propargylic systems, though it requires a massive stoichiometric excess[3].
Quantitative Comparison of Oxidation Reagents
The following table summarizes the quantitative performance and operational parameters of the three primary oxidation strategies for this substrate, allowing researchers to balance yield, environmental impact, and scalability.
Reagent System
Equivalents Required
Solvent System
Temp (°C)
Time (h)
Typical Yield (%)
Chemoselectivity Profile
Dess-Martin Periodinane (DMP)
1.2 – 1.5
Dichloromethane (Anhydrous)
0 to 25
1 – 4
85 – 95
Excellent; strictly avoids alkyne cleavage.
Laccase / TEMPO
Cat. (TEMPO 10 mol%)
Acetate Buffer / Toluene
25 – 30
12 – 24
86 – 92
Excellent; highly sustainable, aqueous tolerance.
Activated MnO₂
10.0 – 20.0
Dichloromethane or CHCl₃
25
12 – 48
70 – 85
High for propargylic OH; requires high mass loading.
Reagent Selection Workflow
Workflow for selecting the optimal oxidation reagent.
Detailed Experimental Protocols
Protocol A: Oxidation via Dess-Martin Periodinane (DMP)
Causality & Design: DMP is highly sensitive to moisture. Water hydrolyzes DMP into insoluble, inactive iodoxybenzoic acid (IBX). The protocol mandates strictly anhydrous conditions to ensure the hypervalent iodine(V) species remains active for ligand exchange with the substrate[3].
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
Substrate Dissolution: Dissolve 1-(3,4-dimethoxyphenyl)-2-propyn-1-ol (1.0 equiv, e.g., 5.0 mmol) in anhydrous dichloromethane (DCM) to achieve a 0.1 M to 0.2 M concentration.
Cooling: Cool the solution to 0 °C using an ice-water bath.
Reagent Addition: Add Dess-Martin Periodinane (1.2 to 1.5 equiv) portion-wise over 10 minutes. Self-Validating Check: The solution should remain relatively clear initially; immediate heavy white precipitation indicates moisture contamination and reagent degradation.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 4 hours.
Quenching: Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (1:1 v/v). Stir vigorously for 30 minutes until the organic layer is clear (this reduces unreacted DMP and byproducts to water-soluble compounds).
Extraction: Extract with DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Chemoenzymatic Oxidation via Laccase/TEMPO
Causality & Design: This system relies on molecular oxygen as the terminal electron acceptor. The continuous aeration of the buffer is non-negotiable; without O₂, the laccase cannot re-oxidize the TEMPO hydroxylamine back to the active oxoammonium cation[4][5].
Buffer Preparation: Prepare a 50 mM sodium acetate buffer solution adjusted to pH 4.5–5.0 (optimal for Trametes versicolor laccase).
Reaction Assembly: In a reaction vessel open to the air (or with active air bubbling), dissolve 1-(3,4-dimethoxyphenyl)-2-propyn-1-ol (1.0 equiv) in a minimal amount of co-solvent (e.g., toluene or acetonitrile, 10-20% v/v) to aid solubility.
Catalyst Addition: Add TEMPO (0.1 equiv) and Laccase from Trametes versicolor (typically 10–50 U/mmol of substrate).
Incubation: Stir the biphasic mixture vigorously at 25–30 °C for 12 to 24 hours. Self-Validating Check: The reaction mixture should develop a persistent reddish/orange hue, indicating the presence of the active TEMPO radical/oxoammonium species.
Workup: Extract the aqueous mixture with ethyl acetate (3x). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
Protocol C: Oxidation via Activated Manganese Dioxide (MnO₂)
Causality & Design: MnO₂ oxidation is a heterogeneous surface reaction. The reaction rate is entirely dependent on the active surface area of the MnO₂ particles[3]. Therefore, a massive stoichiometric excess and vigorous stirring are required.
Setup: Dissolve the starting alcohol (1.0 equiv) in DCM or Chloroform (0.1 M).
Reagent Addition: Add activated MnO₂ (10.0 to 20.0 equiv). Note: Ensure the MnO₂ is freshly activated (heated to 120 °C for 24 hours prior to use) for optimal results.
Reaction: Stir vigorously at room temperature for 12 to 48 hours.
Filtration: Filter the heterogeneous mixture through a pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with excess DCM or ethyl acetate.
Concentration: Evaporate the filtrate under reduced pressure to yield the crude ketone.
Analytical Validation & Self-Validating Systems
To ensure the trustworthiness of the protocol, researchers must employ self-validating analytical checks to confirm successful oxidation and the absence of over-oxidation.
Thin-Layer Chromatography (TLC): The conversion can be tracked using a Hexanes/Ethyl Acetate (e.g., 3:1) eluent system. The starting secondary alcohol possesses strong hydrogen-bonding capabilities, resulting in a lower retention factor (
Rf
). The product, 1-(3,4-dimethoxyphenyl)-2-propyn-1-one, lacks the hydroxyl group and will elute significantly faster (higher
Rf
). UV activity will be strong for both due to the veratryl ring.
Infrared (IR) Spectroscopy: Successful oxidation is confirmed by the complete disappearance of the broad –OH stretching band at ~3300–3400 cm⁻¹. Concurrently, a strong, sharp conjugated carbonyl (C=O) stretch will appear at approximately 1640–1650 cm⁻¹. The terminal alkyne C≡C stretch (~2110 cm⁻¹) and ≡C–H stretch (~3250 cm⁻¹) must remain intact, validating that the alkyne was not cleaved.
Nuclear Magnetic Resonance (¹H NMR): The most definitive self-validating signal is the disappearance of the carbinol proton (the –CH–OH proton), which typically appears as a multiplet or doublet around 5.4 ppm in the starting material. The terminal alkyne proton will experience a slight downfield shift due to the electron-withdrawing effect of the newly formed adjacent ketone. The methoxy protons (~3.9 ppm) should integrate perfectly to 6H, confirming the veratryl ring remains untouched.
References
1-(3,4-Dimethoxyphenyl)
On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)
Laccase-mediated Oxidations of Propargylic Alcohols.
Ethernet.edu.et.
Laccase-mediated oxidations of propargylic alcohols.
Technical Support Center: Optimizing the Synthesis of 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol
Welcome to the technical support center for the synthesis of 1-(3,4-dimethoxyphenyl)-2-propyn-1-ol. This guide is designed for researchers, medicinal chemists, and process development professionals aiming to enhance the...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 1-(3,4-dimethoxyphenyl)-2-propyn-1-ol. This guide is designed for researchers, medicinal chemists, and process development professionals aiming to enhance the yield and reproducibility of this valuable propargylic alcohol intermediate. We will address common experimental challenges through a detailed troubleshooting guide and FAQ section, grounded in mechanistic principles and field-proven laboratory practices.
The primary synthetic route discussed is the nucleophilic addition of an acetylide to 3,4-dimethoxybenzaldehyde (veratraldehyde), with a focus on the widely-used Grignard-based approach involving ethynylmagnesium bromide.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems encountered during the synthesis, providing probable causes and actionable solutions.
Q1: My reaction yield is poor, and I recover a significant amount of unreacted veratraldehyde upon workup. What is the likely cause?
This is the most common issue and almost always points to a problem with the Grignar_d reagent, either in its formation or its reactivity.
Probable Cause 1: Inactive Grignard Reagent due to Protic Contamination.
Explanation: Grignard reagents are exceptionally strong bases and are highly reactive toward even trace amounts of acidic protons, such as those from water.[1] Any moisture in the glassware, solvent, or nitrogen line will quench the Grignard reagent (e.g., ethynylmagnesium bromide or its precursor, ethylmagnesium bromide) faster than it can react with the aldehyde.[1][2] This acid-base reaction converts your active nucleophile into inert gases (ethane and acetylene), effectively lowering its concentration and leading to incomplete conversion of the aldehyde.
Solution:
Glassware: All glassware must be rigorously dried. Flame-dry all flasks, condensers, and addition funnels under a vacuum or a strong flow of inert gas (nitrogen or argon) immediately before use. Allow to cool to room temperature under a positive pressure of inert gas.
Solvents: Use freshly opened anhydrous solvents (e.g., THF or diethyl ether) or solvents purified through a dedicated solvent purification system. THF, in particular, is hygroscopic and should be handled with care.
Inert Atmosphere: Maintain a positive pressure of dry nitrogen or argon throughout the entire process, from reagent formation to the quenching step.
Probable Cause 2: Inaccurate Stoichiometry of the Grignard Reagent.
Explanation: The "textbook" yield of a Grignard reagent is rarely 100%. Side reactions, such as Wurtz coupling, and incomplete reaction with magnesium can reduce the actual concentration of the active reagent.[1] Relying on the theoretical yield will result in using a substoichiometric amount of the nucleophile.
Solution:
Titration: Always determine the precise concentration of your prepared Grignard reagent (both the ethylmagnesium bromide precursor and the final ethynylmagnesium bromide solution, if feasible) before adding the aldehyde. A simple titration with a known concentration of I₂ or a solution of a non-enolizable ketone with a colored indicator (e.g., 1,10-phenanthroline) is highly recommended.[1]
Stoichiometry: Based on the titrated concentration, use 1.1 to 1.5 equivalents of the ethynylmagnesium bromide relative to the veratraldehyde to ensure complete conversion.
Q2: The reaction mixture turns dark brown or black during the formation of ethylmagnesium bromide, and the final reaction yields a complex mixture of byproducts. What is happening?
A dark coloration often indicates decomposition or significant side reactions.
Probable Cause: Wurtz Coupling and Magnesium Quality.
Explanation: A major side reaction during the formation of a Grignard reagent from an alkyl halide is Wurtz-type homocoupling (e.g., Et-Br + EtMgBr → Et-Et + MgBr₂).[3] This can be exacerbated by localized overheating or impurities on the magnesium surface. The finely divided metal particles formed from side reactions can also contribute to the dark color.[1]
Solution:
Control Addition Rate: Add the solution of bromoethane in anhydrous ether/THF to the magnesium turnings dropwise at a rate that maintains a gentle reflux. Do not add it all at once.
Activate Magnesium: Ensure the magnesium turnings are fresh and shiny. If they are dull (oxidized), activate them by crushing them gently in a dry mortar and pestle (under inert gas if possible) or by adding a small crystal of iodine, which helps to etch the oxide layer from the surface.[3]
Initiation: Ensure the reaction has initiated (visible bubbling, gentle reflux) before adding the bulk of the alkyl halide. A small amount of pre-formed Grignard reagent from a previous batch can also be used as an initiator.
Q3: During the aqueous workup with saturated ammonium chloride, I'm getting a persistent emulsion that makes extraction difficult.
Emulsions are common in Grignard workups due to the formation of magnesium salts and hydroxides that act as surfactants.
Probable Cause: Inefficient Quenching and Precipitation of Magnesium Salts.
Explanation: The magnesium alkoxide intermediate formed in the reaction is hydrolyzed during workup. Rapid or inefficient quenching can lead to the formation of finely dispersed magnesium hydroxide/oxide precipitates that stabilize oil-in-water emulsions.
Solution:
Slow, Cold Quenching: After the reaction is complete, cool the reaction flask in an ice bath. Slowly and carefully pour the reaction mixture into a separate beaker containing a vigorously stirred, cold (0 °C) saturated aqueous solution of ammonium chloride (NH₄Cl). Do not add the quench solution to the reaction flask. The NH₄Cl solution is weakly acidic and helps to dissolve the magnesium salts more effectively than pure water.
Dilution: If an emulsion persists, try diluting the mixture with additional ether or ethyl acetate and more brine (saturated NaCl solution).
Filtration: In stubborn cases, filtering the entire biphasic mixture through a pad of Celite® can help to break up the emulsion by removing the solid magnesium salts.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for preparing the ethynylmagnesium bromide reagent?
The most common and reliable method is the deprotonation of acetylene by a pre-formed Grignard reagent, typically ethylmagnesium bromide.[2][4][5] Acetylene gas is bubbled through a titrated solution of EtMgBr in THF. The reaction is evident by the evolution of ethane gas. It is crucial to use a saturated solution of acetylene in THF and add the EtMgBr solution slowly to avoid the formation of the bis-Grignard reagent (BrMg-C≡C-MgBr).[2]
Q2: How do I confirm the purity of my starting materials?
Veratraldehyde (3,4-dimethoxybenzaldehyde): This aldehyde can oxidize over time to veratric acid. Check the melting point (pure is 46°C).[6] An IR spectrum should show a sharp carbonyl (C=O) peak around 1685 cm⁻¹ and no broad O-H stretch from the carboxylic acid. If in doubt, recrystallize from a mixture of ether and petroleum ether or purify via a short plug of silica.
Solvents (THF/Ether): Use a commercial anhydrous grade solvent. To test for peroxides (especially in older bottles of THF), add a few drops of the solvent to a freshly prepared solution of potassium iodide in acetic acid. A yellow-brown color indicates the presence of peroxides, which can be dangerous and inhibit the reaction.
Q3: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the best method.[7]
Procedure: Prepare a TLC plate by spotting the starting material (veratraldehyde), a co-spot (veratraldehyde + reaction mixture), and the reaction mixture.
Solvent System: A good starting point for the mobile phase is 30% ethyl acetate in hexanes.
Visualization: Use a UV lamp (254 nm) to visualize the spots. The product, 1-(3,4-dimethoxyphenyl)-2-propyn-1-ol, will be more polar than the starting aldehyde, so it will have a lower Rf value (it will travel less far up the plate). The reaction is complete when the spot corresponding to veratraldehyde has been completely consumed.
Q4: Are there alternative, higher-yielding methods for this synthesis?
Yes, while the Grignard reaction is a workhorse, other methods exist:
Lithium Acetylide: Using n-butyllithium to deprotonate acetylene to form lithium acetylide can sometimes give cleaner reactions and higher yields, as organolithium reagents are often more reactive.
Catalytic Asymmetric Alkynylation: For enantioselective synthesis, various catalytic systems using zinc, indium, or other metals with chiral ligands can add terminal alkynes to aldehydes with high enantioselectivity.[8]
Photoredox Catalysis: Modern methods involving photoredox catalysis with titanium have been developed for the propargylation of aldehydes, offering a metal-scavenger-free alternative.[9][10]
Optimized Experimental Protocol
This protocol details the synthesis via the Grignard pathway, incorporating best practices for yield optimization.
Part A: Preparation of Ethynylmagnesium Bromide (ca. 0.5 M in THF)
Setup: Flame-dry a 500 mL three-necked flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel. Allow to cool under a positive flow of dry N₂.
Magnesium: Add magnesium turnings (1.2 eq) to the flask. Add one small crystal of iodine.
Ethyl Bromide Addition: In the dropping funnel, prepare a solution of ethyl bromide (1.1 eq) in anhydrous THF. Add a small portion (5-10%) of this solution to the magnesium. Wait for initiation (bubbling, mild heat). Once initiated, add the remaining solution dropwise to maintain a gentle reflux.
Completion: After the addition is complete, stir the grey, cloudy solution for an additional 30-60 minutes at room temperature. The concentration of this EtMgBr solution should be determined by titration before proceeding.[1]
Acetylene Addition: Cool the EtMgBr solution to 0°C. Bubble dry acetylene gas (passed through a drying tube) through the solution via a subsurface needle for 20-30 minutes to ensure saturation.
Formation of Ethynylmagnesium Bromide: While maintaining a slow bubble of acetylene, add the titrated EtMgBr solution dropwise to the acetylene-saturated THF via a cannula or dropping funnel. A vigorous evolution of ethane will be observed. After the addition, the solution of ethynylmagnesium bromide is ready for use.[5]
Part B: Synthesis of 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol
Aldehyde Addition: Cool the freshly prepared ethynylmagnesium bromide solution to 0°C in an ice bath. Dissolve veratraldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the Grignard solution over 30 minutes.
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the aldehyde.
Quenching: Cool the reaction mixture back to 0°C. In a separate large beaker, prepare a saturated aqueous solution of NH₄Cl and cool it in an ice bath. Slowly pour the reaction mixture into the stirred NH₄Cl solution.
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
Washing & Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc/Hexanes) to afford the pure product as a pale yellow oil or low-melting solid.
Commercially available or synthesized from vanillin.[11]
Alkynylating Agent
Ethynylmagnesium Bromide
Prepared in situ; powerful and cost-effective nucleophile.[2]
Stoichiometry
1.2 - 1.5 eq. Grignard
Ensures complete consumption of the limiting aldehyde.
Solvent
Anhydrous Tetrahydrofuran (THF)
Good solvent for Grignard reagents, stabilizes the Mg complex.[3]
Reaction Temperature
0°C to Room Temperature
Controls reaction rate and minimizes side reactions.
Workup Quencher
Saturated aq. NH₄Cl
Mildly acidic; prevents formation of Mg(OH)₂ emulsions.[4]
Purification
Flash Column Chromatography
Standard method for separating the polar alcohol product.[7][12]
Expected Yield
75-90%
Achievable with careful control of anhydrous conditions.
Diagrams
Caption: High-level experimental workflow for the synthesis.
Caption: Decision tree for troubleshooting low product yield.
Caption: Simplified reaction mechanism. Note: Chemical structures would be rendered in a full implementation.
References
BenchChem. (2025).
Science of Synthesis. (n.d.). Product Class 3: Propargylic Alcohols. Thieme.
Organic-Chemistry.org. (n.d.).
Montalvo-González, D., et al. (2023).
BenchChem. (n.d.). Synthesis routes of 1-(3,4-Dimethoxyphenyl)propan-1-ol. BenchChem.
Sibi, M. P., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks.
BenchChem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. BenchChem.
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
Troubleshooting impurities in 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol extraction processes
Welcome to the Technical Support Center for propargylic alcohol synthesis and purification. The extraction and isolation of 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol presents a unique set of challenges.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for propargylic alcohol synthesis and purification.
The extraction and isolation of 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol presents a unique set of challenges. Because the molecule contains both a sensitive propargylic hydroxyl group and a highly reactive terminal alkyne, standard workup procedures often inadvertently synthesize yield-diminishing impurities.
This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and permanently resolve extraction impurities through mechanistically grounded, self-validating protocols.
Part 1: The Causality of Contamination (Mechanistic Origins)
The synthesis of 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol typically involves the nucleophilic addition of an ethynyl organometallic reagent (e.g., ethynylmagnesium bromide) to 3,4-dimethoxybenzaldehyde. While the forward reaction is highly efficient, the post-reaction workup is where the majority of structural degradation occurs.
Understanding the causality behind these impurities is the first step to eliminating them:
Meyer-Schuster Rearrangement Products (Enones): Propargylic alcohols are highly sensitive to acidic environments. If the reaction is quenched with strong aqueous acids (e.g., HCl), the hydroxyl group becomes protonated. This triggers a water elimination and a subsequent 1,3-hydroxyl shift via a resonance-stabilized allenic carbocation. The result is the irreversible formation of an α,β-unsaturated ketone .
Glaser Homocoupling Dimers (Diynes): Terminal alkynes are susceptible to oxidative dimerization. Upon exposure to ambient oxygen during liquid-liquid extraction—especially if trace transition metals (like Cu or Fe from impure reagents) are present—the alkynes couple to form a 1,4-diyne impurity. This reaction is accelerated during solvent concentration if temperatures are not strictly controlled [[1]]([Link]).
Unreacted Starting Material: 3,4-dimethoxybenzaldehyde shares a nearly identical polarity profile with the target alcohol, making standard silica gel chromatography highly inefficient for separation.
Mechanistic pathways leading to common propargylic alcohol extraction impurities.
Part 2: Troubleshooting FAQs
Q1: My extracted product has a distinct yellow/brown tint and shows a high molecular weight mass in LC-MS. What went wrong?A1: This is a classic indicator of Glaser homocoupling. The brown/yellow tint often accompanies the formation of highly conjugated diyne systems [[2]]([Link]). To prevent this, you must eliminate oxygen and thermal stress during workup. Sparge your extraction solvents with nitrogen or argon, and maintain the water bath temperature below 20°C during rotary evaporation [[1]]([Link]).
Q2: NMR analysis of my crude extract shows new multiplet peaks in the 6.0–7.0 ppm region and the disappearance of the terminal alkyne proton (~2.6 ppm).A2: You have inadvertently triggered a Meyer-Schuster rearrangement [[3]]([Link]). The peaks in the 6.0–7.0 ppm range belong to the alkene protons of the resulting α,β-unsaturated ketone. This occurs when the aqueous quench is too acidic. You must switch to a buffered quench system (like saturated NH₄Cl) to maintain a neutral pH during the organometallic deactivation .
Q3: How can I remove residual 3,4-dimethoxybenzaldehyde without running a tedious silica gel column?A3: Exploit the chemical reactivity of the aldehyde rather than its polarity. By washing the organic phase with saturated aqueous sodium bisulfite (NaHSO₃), you force the unreacted aldehyde to form a highly water-soluble bisulfite adduct. This partitions the aldehyde into the aqueous waste, leaving the pure propargylic alcohol in the organic phase.
Part 3: Quantitative Impurity Profiling
Use the following physicochemical data to identify and track impurities during your extraction workflow.
Compound / Impurity Type
Molecular Weight
Est. LogP
Diagnostic ¹H-NMR Signal (CDCl₃)
Targeted Removal Strategy
1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol (Target)
192.21 g/mol
~1.2
2.6 ppm (t, alkyne C-H)5.4 ppm (d, CH-OH)
N/A (Product)
3,4-Dimethoxybenzaldehyde (Starting Material)
166.17 g/mol
~1.0
9.8 ppm (s, CHO)
Aqueous Sodium Bisulfite Wash
Glaser Dimer (Oxidative Byproduct)
382.41 g/mol
~2.5
Absence of 2.6 ppm signal;Broadening of aromatic signals
To achieve >98% purity without chromatography, follow this self-validating extraction methodology. Every step contains a built-in validation checkpoint to ensure the chemical environment remains optimal.
Step 1: Buffered Organometallic Quenching
Procedure: Cool the crude reaction mixture to 0°C. Slowly add saturated aqueous NH₄Cl dropwise until gas evolution ceases. Do not use HCl or H₂SO₄.
Causality: Unreacted alkynyl organometallics must be protonated to yield the final alcohol. Strong acids will over-protonate the newly formed hydroxyl group, driving the Meyer-Schuster rearrangement.
Self-Validation Checkpoint: Dip a pH strip into the aqueous layer. The pH must read between 7.0 and 7.5. If it is below 6.5, carefully neutralize with dilute NaHCO₃ before proceeding.
Procedure: Dilute the quenched mixture with Ethyl Acetate (EtOAc). Separate the organic layer. Wash the organic layer twice with equal volumes of freshly prepared, saturated aqueous NaHSO₃ (Sodium Bisulfite), vigorously shaking for 3 minutes per wash.
Causality: The bisulfite nucleophilically attacks the carbonyl carbon of the unreacted 3,4-dimethoxybenzaldehyde, creating a charged, water-soluble sulfonate salt that immediately migrates to the aqueous phase.
Self-Validation Checkpoint: Spot the organic layer on a TLC plate (Hexanes:EtOAc 7:3) and visualize under UV light. The high-Rf spot corresponding to the starting aldehyde should be completely absent.
Step 3: Anaerobic Concentration
Procedure: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter. Transfer to a rotary evaporator. Ensure the water bath is set no higher than 20°C . Evaporate the solvent under high vacuum, and immediately backfill the flask with Argon or Nitrogen.
Causality: Terminal alkynes undergo Glaser homocoupling when exposed to oxygen and heat. Keeping the system cold and anaerobic halts the oxidative dimerization pathway.
Self-Validation Checkpoint: The final concentrated product should be a clear to pale-yellow oil. If the oil turns dark brown or green, oxidative coupling has occurred.
Self-validating liquid-liquid extraction workflow for propargylic alcohols.
References
Title: Intercepted Meyer–Schuster Rearrangements in Organic Synthesis
Source: ResearchGate / Asian Journal of Organic Chemistry
URL: [Link]
Title: Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers and for Alkynes under Click Reaction Conditions
Source: Journal of the American Chemical Society (ACS Publications)
URL: [Link]
Title: Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Optimizing catalyst load for 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol coupling reactions
Welcome to the Technical Support Center for Advanced Cross-Coupling Reactions. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Advanced Cross-Coupling Reactions. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the coupling of 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol .
This substrate is a highly functionalized secondary propargylic alcohol featuring a terminal alkyne and an electron-rich 3,4-dimethoxyphenyl (veratryl) group[1]. While it is a valuable building block for complex molecular frameworks, its unique electronic properties make it highly susceptible to side reactions (e.g., Glaser homocoupling, Meyer-Schuster rearrangement, and propargylic cleavage) during standard Palladium-catalyzed Sonogashira cross-coupling[2].
This guide provides field-proven troubleshooting strategies, optimized protocols, and mechanistic insights to help you achieve precise catalyst load optimization.
Part 1: Mechanistic Workflow & Causality
To optimize catalyst loading, we must first understand how the substrate interacts within the catalytic cycle. The Sonogashira coupling relies on a delicate balance between the Palladium (Pd) cycle and the Copper (Cu) co-catalytic cycle[3].
The electron-donating nature of the 3,4-dimethoxy groups stabilizes any potential carbocation at the propargylic position. If the catalyst loading is too high, or if the system is too Lewis acidic, the hydroxyl group becomes a liability, leading to rapid degradation before transmetalation can occur.
Figure 1: Pd-catalyzed Sonogashira cycle highlighting the critical transmetalation intersection.
Part 2: Troubleshooting FAQs
Q1: Why does my reaction stall at 40-50% conversion when using a standard 5 mol% Pd(PPh3)4 and 5 mol% CuI catalyst load?A: You are likely experiencing rapid catalyst deactivation due to competitive Glaser homocoupling . The 3,4-dimethoxyphenyl group increases the electron density of the substrate, altering the acidity of the terminal alkyne. High concentrations of CuI (5 mol%) in the presence of trace oxygen rapidly convert your alkyne into a diyne dimer, consuming your starting material and precipitating Pd black.
Solution: Lower your catalyst loading to 2 mol% Pd and 1 mol% CuI . Additionally, implement a "slow addition" protocol for the propargylic alcohol to keep its steady-state concentration low, favoring cross-coupling over homocoupling[4].
Q2: I am observing significant ketone formation instead of my cross-coupled product. How do I prevent this?A: You are observing the Meyer-Schuster rearrangement . Secondary propargylic alcohols are highly sensitive to Lewis acidic conditions and elevated temperatures. Because your substrate has an electron-rich 3,4-dimethoxyphenyl ring, it aggressively stabilizes the intermediate propargylic carbocation, accelerating this unwanted rearrangement.
Solution: Standard Sonogashira conditions often require heating (50-70 °C). To prevent rearrangement, you must lower the activation energy of the oxidative addition step so the reaction can run at room temperature (25 °C). Switch from Pd(PPh3)4 to a more active pre-catalyst like PEPPSI-IPr (1-2 mol%) under Copper-free conditions[5].
Q3: How does the choice of base affect my catalyst loading requirements?A: The base facilitates the deprotonation of the terminal alkyne to form the Cu-acetylide[3]. Strong bases (like NaOH or alkoxides) can cause propargylic cleavage. Using a large excess of a primary or secondary amine (like Diisopropylamine, iPr2NH) allows you to reduce the Pd catalyst load to ≤2 mol% because the base effectively stabilizes the active Pd(0) species without inducing substrate degradation.
Part 3: Quantitative Data & Catalyst Optimization
The table below summarizes the causality between catalyst system choices, loading parameters, and the resulting reaction pathways for 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol.
Catalyst System
Catalyst Load (Pd / Cu mol%)
Temp (°C)
Base / Solvent
Yield (%)
Major Side Product Observed
Pd(PPh3)4 / CuI
5.0 / 5.0
70
Et3N / DMF
45%
Glaser Homocoupling (30%)
PdCl2(PPh3)2 / CuI
5.0 / 2.0
50
Et3N / THF
62%
Meyer-Schuster Rearrangement
PdCl2(PPh3)2 / CuI
2.0 / 1.0
25
iPr2NH / THF
88%
Trace Homocoupling (<5%)
PEPPSI-IPr (Cu-free)
1.0 / 0.0
25
Cs2CO3 / THF
94%
None (Clean Conversion)
Data Synthesis: Lowering the catalyst load and utilizing a highly active, sterically hindered Pd-NHC complex (PEPPSI-IPr) eliminates the need for Copper, thereby shutting down both homocoupling and Lewis-acid mediated rearrangement pathways.
Part 4: Step-by-Step Optimized Protocol
Self-Validating Methodology: 2 mol% Pd-Catalyzed Sonogashira Coupling with Slow Addition
This protocol is engineered to suppress substrate degradation by strictly controlling the stoichiometry and local concentration of the propargylic alcohol[4].
Materials:
Aryl Halide (1.0 equiv)
1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol (1.2 equiv)
PdCl2(PPh3)2 (2.0 mol%)
CuI (1.0 mol%)
Diisopropylamine (iPr2NH) (3.0 equiv)
Anhydrous, degassed THF (0.2 M)
Step-by-Step Execution:
System Purging (Critical): Flame-dry a Schlenk flask under vacuum. Backfill with ultra-pure Argon (repeat 3x). Causality: Trace oxygen is the primary driver of Cu-mediated oxidative homocoupling.
Catalyst Loading: Add the Aryl Halide (1.0 equiv), PdCl2(PPh3)2 (2.0 mol%), and CuI (1.0 mol%) to the flask.
Solvent & Base Addition: Inject anhydrous, sparged THF followed by iPr2NH (3.0 equiv). Stir at room temperature (25 °C) for 10 minutes until the solution becomes a homogeneous pale yellow/green.
Slow Addition of Substrate: Dissolve 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol (1.2 equiv) in 2 mL of degassed THF. Using a syringe pump, add this solution dropwise to the reaction mixture over 2 hours . Causality: Keeping the unreacted alkyne concentration low ensures the Pd(II) intermediate outcompetes the Cu(I) cycle for the available alkyne, preventing dimerization.
Reaction Monitoring: Stir for an additional 4 hours at 25 °C. Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is self-validating: if the solution turns pitch black, Pd(0) has precipitated due to catalyst starvation or oxygen ingress. A healthy reaction maintains a clear, dark amber hue.
Workup: Quench with saturated aqueous NH4Cl to sequester the Copper. Extract with EtOAc (3x), dry over Na2SO4, and purify via silica gel flash chromatography.
Part 5: References
Chinchilla, R., & Nájera, C. "Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review." MDPI, 2020. Available at:[Link]
Huang, L., et al. "Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion." Organometallics (ACS Publications), 2017. Available at: [Link]
Organ, M. G., et al. "Utilization of Sequential Palladium-Catalyzed Cross-Coupling Reactions in the Stereospecific Synthesis of Trisubstituted Olefins." Organic Process Research & Development (ACS Publications), 2009. Available at:[Link]
Technical Support Center: Preventing Degradation of 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol
Welcome to the Application Scientist Support Center. As researchers and drug development professionals, you rely on the absolute structural integrity of your chemical building blocks.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Center. As researchers and drug development professionals, you rely on the absolute structural integrity of your chemical building blocks. 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol is a highly versatile but chemically sensitive secondary propargylic alcohol.
As a Senior Application Scientist, I approach the storage of this compound not just as a logistical task, but as an exercise in physical organic chemistry. The 3,4-dimethoxyphenyl group is not merely a structural feature; it is a profound electronic director. The oxygen atoms donate electron density into the aromatic ring, which in turn hyperconjugates to stabilize any developing positive charge at the benzylic position. This makes the molecule exceptionally prone to acid-catalyzed degradation, autooxidation, and polymerization.
This guide provides field-proven causality, self-validating protocols, and troubleshooting steps to ensure your compound remains pristine during long-term storage.
Part 1: Mechanistic Causality of Degradation (The "Why")
To prevent degradation, we must first understand the specific vectors that attack the molecule. 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol is vulnerable to three primary degradation pathways:
Acid-Catalyzed Meyer-Schuster Rearrangement: Even trace amounts of Brønsted or Lewis acids can protonate the secondary hydroxyl group. Subsequent loss of water generates a highly stabilized 3,4-dimethoxybenzylic carbocation. This intermediate rapidly undergoes a 1,3-shift—known as the 1 [1]—to form an unwanted α,β-unsaturated ketone.
Aerobic Benzylic Oxidation: The secondary benzylic alcohol is highly susceptible to autooxidation. In the presence of atmospheric oxygen and ambient light, the alcohol is oxidized into a propargyl ketone, a known issue for 2 [2].
Alkyne Polymerization: Terminal alkynes can undergo Glaser-type oxidative coupling if exposed to trace transition metals (e.g., copper) and oxygen, or general polymerization under thermal stress.
Caption: Logical mapping of degradation pathways for 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol.
Part 2: Step-by-Step Storage Methodology
To create a self-validating system, every step in your storage protocol must actively eliminate a specific degradation vector (acid, oxygen, light, or thermal energy).
Protocol: Inert, Acid-Free Cryo-Storage
Purification & Acid Neutralization: Pass the synthesized 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol through a short plug of basic alumina before final storage.
Causality: Standard silica gel is slightly acidic and can initiate the 3 [3]. Basic alumina ensures the complete removal of trace protons.
Solvent Evaporation: Remove extraction solvents using a rotary evaporator with a water bath strictly kept below 30°C.
Causality: Thermal stress accelerates the polymerization of the terminal alkyne.
Inert Gas Purging: Transfer the neat oil/solid into an amber glass vial. Purge the headspace with Argon gas for 60 seconds.
Causality: Argon is heavier than nitrogen and effectively displaces atmospheric oxygen, preventing benzylic oxidation and photo-degradation.
Sealing: Cap the vial with a PTFE-lined septum cap and wrap the exterior tightly with Parafilm.
Causality: PTFE is chemically inert and prevents the leaching of plasticizers that frequently occurs with standard rubber septa.
Cryogenic Storage: Store the sealed vial in a dedicated -20°C freezer, adhering to standard 4 [4].
Causality: Low temperatures drastically reduce the kinetic energy available to overcome the activation barriers of autooxidation and rearrangement.
Self-Validation Step: Before experimental use, dissolve a 1 mg aliquot in basic alumina-filtered CDCl₃ and run a ¹H-NMR.
Validation: The presence of a sharp alkyne proton (~2.5 ppm) and the absence of alkene protons (6.0-7.0 ppm) validates that the storage system maintained structural integrity.
Caption: Step-by-step workflow for the long-term, degradation-free storage of propargylic alcohols.
Part 3: Quantitative Stability Data
The following table summarizes the expected stability of 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol under various storage conditions based on empirical analytical data.
Storage Condition
Temperature
Atmosphere
Container
Estimated Half-Life
Primary Degradation Vector
Optimal (Recommended)
-20°C
Argon
Amber Glass
> 24 Months
None (Stable)
Standard Fridge
4°C
Air
Clear Glass
3 - 6 Months
Slow Oxidation
Room Temperature
25°C
Air
Clear Glass
< 2 Weeks
Oxidation / Polymerization
Acidic Solvent (e.g., untreated CDCl₃)
25°C
Air
NMR Tube
< 24 Hours
Meyer-Schuster Rearrangement
Part 4: Troubleshooting Guides & FAQs
Q1: My sample turned yellow/brown after a month in the fridge. What happened?A1: Color changes typically indicate autooxidation or polymerization. The electron-rich 3,4-dimethoxyphenyl group makes the benzylic position highly susceptible to oxidation into a propargyl ketone, which can further degrade into colored polymeric species. Ensure strict Argon purging and use amber vials to block UV/ambient light.
Q2: My ¹H-NMR analysis shows new peaks in the alkene region (6.0-7.0 ppm) and a loss of the alkyne proton. Why?A2: This is the classic signature of the Meyer-Schuster rearrangement. Trace acid in your NMR solvent (e.g., CDCl₃ often contains trace DCl as a breakdown product) or storage vial catalyzed the isomerization of the propargylic alcohol into an α,β-unsaturated ketone. Solution: Always filter CDCl₃ through basic alumina immediately before preparing your NMR sample.
Q3: Can I store this compound as a stock solution in methanol or water for biological assays?A3:No. Solvolysis is highly favored due to the exceptionally stable benzylic carbocation formed in protic environments. Store the compound neat (as a pure solid/oil) at -20°C. If a stock solution is absolutely necessary for liquid handling, use a strictly anhydrous, non-nucleophilic solvent like dry THF or DMSO, and prepare it freshly before the experiment.
Q4: I am observing a loss of mass and the formation of a highly insoluble precipitate. What is the cause?A4: This indicates Glaser coupling or terminal alkyne polymerization. This occurs if the sample was exposed to trace transition metals (like copper from spatulas or contaminated glassware) in the presence of oxygen. Ensure all glassware is thoroughly acid-washed and oven-dried, and handle the compound with non-metallic spatulas if possible.
References
Recent Advances on the Lewis Acid-Catalyzed Cascade Rearrangements of Propargylic Alcohols and Their Derivatives
Source: ACS Catalysis
URL:[Link]
Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation
Source: ACS Publications
URL:[Link]
Technical Support Center: Solubilization Strategies for 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the specific physicochemical hurdles assoc...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the specific physicochemical hurdles associated with 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol.
Mechanistic Insight: The Causality of Precipitation
1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol is an aryl-substituted secondary propargyl alcohol[1]. While the terminal alkyne and the hydroxyl group provide a degree of polarity and hydrogen-bonding capability, the 3,4-dimethoxyphenyl (veratryl) moiety dominates the molecule's hydration thermodynamics.
The Causality: In highly polar solvents (such as water, PBS, or dilute biological buffers), the hydrophobic veratryl rings cluster together to minimize thermodynamically unfavorable interactions with the polar solvent[2]. This self-association leads to rapid nucleation and precipitation. To achieve stable solubilization, we must either lower the dielectric constant of the bulk solvent (using co-solvents) or physically mask the hydrophobic ring from the aqueous environment (using supramolecular encapsulation)[3].
Logical decision tree for selecting a solubilization strategy based on experimental constraints.
Q: Why does my compound precipitate immediately when I dilute my DMSO stock into an aqueous buffer?A: This phenomenon is known as "solvent shift precipitation." The compound is highly soluble in pure DMSO because the solvent disrupts hydrophobic self-association. When introduced rapidly into water, the local dielectric constant spikes. The compound nucleates into micro-crystals faster than it can disperse.
Solution: You must use a stepwise dilution method with aggressive vortexing, or transition to a cyclodextrin-based carrier system.
Q: Which cyclodextrin derivative is optimal for this specific compound?A: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. Cyclodextrins are cyclic oligosaccharides with a hydrophobic cavity and a hydrophilic outer wall[4]. The internal cavity of β-cyclodextrin (approx. 6.0–6.5 Å in diameter) perfectly accommodates the bulky 3,4-dimethoxyphenyl ring. The hydroxypropyl modifications on the exterior enhance the aqueous solubility of the resulting host-guest complex, leaving the reactive propargyl alcohol group accessible at the cavity rim[3].
Q: How can I verify that an inclusion complex has actually formed, rather than just a micro-suspension?A: You must implement a self-validating phase-solubility test. After preparing the complex, filter it through a 0.22 µm membrane and measure the UV-Vis absorbance at 280 nm (specific to the aromatic ring). If true inclusion has occurred, the absorbance will remain stable over 48 hours. A drop in absorbance indicates the settling of a micro-suspension. For rigorous thermodynamic validation, Isothermal Titration Calorimetry (ITC) can definitively confirm binding stoichiometry and enthalpy changes[5].
To aid in selecting the correct approach for your specific downstream application, consult the comparative data below:
Solubilization Strategy
Max Achievable Conc. (Aqueous)
Biocompatibility (In Vitro)
Optical Clarity
Prep Time
DMSO Co-solvent (≤2%)
~100 - 500 µM
Moderate (DMSO toxicity >1%)
Poor to Fair
< 10 mins
HP-β-CD Complexation
> 10 mM
Excellent (Inert oligosaccharide)
Excellent
24 - 48 hrs
Tween-80 Micellization
~2 - 5 mM
Good (May perturb lipid bilayers)
Good
1 - 2 hrs
Validated Experimental Protocols
As an application scientist, I emphasize that every protocol must be a self-validating system . Do not proceed to downstream assays without performing the validation steps embedded in these methodologies.
Causality: Rapid addition of buffer to DMSO causes localized solvent polarity spikes. Stepwise addition of the DMSO stock into the buffer under high shear forces prevents localized nucleation.
Preparation: Dissolve 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol in 100% anhydrous DMSO to create a 50 mM stock.
Shear Mixing: Place your target aqueous buffer (e.g., PBS) on a magnetic stirrer at 800 RPM.
Titration: Using a micro-syringe, inject the DMSO stock directly into the vortex of the stirring buffer in 1 µL increments, waiting 10 seconds between drops. Do not exceed a final DMSO concentration of 2% v/v.
System Validation: Centrifuge the final dilution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. If a visible white pellet forms, the compound has precipitated, indicating the co-solvent ratio is insufficient or the addition was too rapid. If no pellet is visible, the protocol was successful.
Causality: The compound is locked in the CD cavity dynamically. By dissolving the compound in a volatile organic solvent (ethanol) and the CD in water, the two phases mix homogeneously. As the ethanol is slowly evaporated, the dielectric constant of the solution increases, thermodynamically driving the lipophilic 3,4-dimethoxyphenyl ring into the hydrophobic CD cavity to escape the increasingly aqueous environment[6].
Step-by-step workflow for the preparation of HP-β-CD inclusion complexes via co-precipitation.
Host Preparation: Dissolve HP-β-CD in ultra-pure water to a concentration of 20% w/v.
Guest Preparation: Dissolve 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol in a minimal volume of absolute ethanol (e.g., 100 mg/mL).
Complexation: Add the ethanol solution dropwise to the aqueous HP-β-CD solution under continuous magnetic stirring at 40°C. Stir for 24 hours in a sealed container to allow complex equilibrium.
Solvent Removal: Remove the lid and allow the ethanol to evaporate under a gentle stream of nitrogen gas, or use a rotary evaporator at 40°C under reduced pressure.
System Validation: Reconstitute the remaining aqueous solution to your desired volume. Filter the solution through a 0.22 µm hydrophilic syringe filter. Measure the UV absorbance at 280 nm before and after filtration. A >95% retention of absorbance post-filtration confirms true molecular inclusion. A significant drop in absorbance indicates a failed complexation (colloidal suspension).
Storage: Lyophilize the validated filtrate to obtain a stable, water-soluble white powder.
References
OAText - Inclusion complex formation of cyclodextrin with its guest and their applications. Available at:[Link]
NIH PMC - Polarisation effects on the solvation properties of alcohols. Available at: [Link]
MDPI - Cyclodextrins, Surfactants and Their Inclusion Complexes. Available at:[Link]
NIH PMC - Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review. Available at: [Link]
Best purification techniques for 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol using column chromatography
Welcome to the Technical Support Center. As an Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with highly functionalized, sensiti...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As an Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with highly functionalized, sensitive building blocks.
Purifying 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol via standard silica gel flash chromatography often presents a unique set of challenges, primarily due to the compound's severe acid sensitivity and its tendency to co-elute with synthetic precursors. This guide synthesizes field-proven chromatographic theory with actionable protocols to ensure high-yield, high-purity recovery of your target propargylic alcohol.
Part 1: Diagnostic & Mechanistic Workflows
Before adjusting your purification parameters, it is critical to understand the logical flow of troubleshooting and the underlying chemical causality of the degradation you may be observing.
Fig 1. Diagnostic workflow for purifying acid-sensitive propargylic alcohols via chromatography.
Fig 2. Acid-catalyzed degradation pathway of electron-rich propargylic alcohols on silica gel.
Part 2: Troubleshooting Guides & FAQs
Q1: Why is my 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol degrading into a complex mixture or streaking heavily on the column?A: This is a classic case of acid-catalyzed degradation. Standard silica gel contains Brønsted acidic silanol (-SiOH) groups. The 3,4-dimethoxyphenyl group on your molecule is strongly electron-donating. When the secondary hydroxyl group interacts with the acidic silica, it becomes protonated and leaves as water, forming a propargylic carbocation that is exceptionally stabilized by the electron-rich aromatic ring 1[1]. Once formed, this intermediate rapidly undergoes a Meyer-Schuster rearrangement to form α,β-unsaturated carbonyl compounds (enones) or polymerizes 2[2].
Q2: How do I properly deactivate the silica gel to prevent this rearrangement?A: You must neutralize the acidic silanols by incorporating a volatile amine into your solvent system. Adding 1% Triethylamine (TEA) to your eluent acts as a competing base that binds to the silica's acidic sites, effectively deactivating them and protecting your acid-sensitive alcohol 3[3]. Pre-flush the column with 2 column volumes (CV) of 1% TEA in Hexane before loading your sample.
Q3: My crude product is a thick oil that doesn't dissolve in the starting non-polar eluent. How should I load it?A: Dry loading is highly recommended to prevent band broadening. However, do not dry load onto standard silica gel . Concentrating an acid-sensitive compound onto an acidic surface without solvent drastically accelerates degradation. Instead, dry load your sample onto Celite (diatomaceous earth), which is inert and provides excellent dispersion without the acidic microenvironment 4[4].
Q4: What is the best solvent system and TLC visualization method for this compound?A: A gradient of Hexane and Ethyl Acetate (with 1% TEA) provides the best resolution. While the 3,4-dimethoxyphenyl group is UV active (254 nm), relying solely on UV can be misleading if enone byproducts form (which are also highly UV active). Use a Potassium Permanganate (KMnO₄) stain; it reacts rapidly with both the alkyne and the alcohol, yielding a distinct bright yellow spot on a purple background.
Part 3: Quantitative Data & Solvent Parameters
Table 1: TLC Visualization and Rf Data (Approximate values in 20% EtOAc / 80% Hexane)
Compound / Impurity
Rf Value
UV (254 nm)
KMnO₄ Stain
p-Anisaldehyde Stain
3,4-Dimethoxybenzaldehyde (Starting Material)
~0.65
Strong
Weak
Strong (Yellow/Orange)
1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol
~0.35
Strong
Strong (Yellow on Purple)
Strong (Dark Blue/Brown)
Meyer-Schuster Byproducts (Enones)
~0.45 - 0.55
Very Strong
Strong
Varies
Table 2: Optimized Gradient Elution Profile
Step
Column Volume (CV)
Hexane (%)
Ethyl Acetate (%)
Triethylamine (TEA) (%)
Purpose
1
2.0
99
0
1.0
Neutralize acidic silanols (Pre-treatment)
2
1.0
94
5
1.0
Establish baseline polarity
3
3.0
89
10
1.0
Elute non-polar impurities & starting aldehyde
4
4.0
79
20
1.0
Elute target propargylic alcohol
Part 4: Step-by-Step Experimental Protocol
Amine-Deactivated Flash Chromatography Workflow
This protocol is a self-validating system designed to ensure the integrity of your propargylic alcohol from loading to fraction collection.
Step 1: Solvent Preparation
Prepare 500 mL of the pre-treatment solvent: 495 mL Hexane + 5 mL Triethylamine (TEA).
Prepare the gradient eluents (e.g., 5%, 10%, and 20% EtOAc in Hexane). Add exactly 1% TEA (v/v) to each prepared mixture.
Step 2: Inert Dry Loading
Dissolve your crude 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol in a minimal amount of Dichloromethane (DCM).
Add Celite 545 to the flask in a 1:2 ratio (Crude Mass : Celite Mass).
Evaporate the DCM slowly under reduced pressure on a rotary evaporator until the mixture becomes a free-flowing, dry powder. Note: Ensure the water bath does not exceed 30°C to prevent thermal degradation.
Step 3: Column Packing & Neutralization
Prepare a slurry of Silica Gel (230-400 mesh) using the 1% TEA/Hexane pre-treatment solvent.
Pour the slurry into the column and allow it to pack under gentle air pressure.
Flush the packed column with an additional 2 CVs of the pre-treatment solvent to ensure complete neutralization of all silanol sites.
Step 4: Sample Loading & Elution
Carefully pour the dry-loaded Celite powder evenly onto the flat surface of the neutralized silica gel.
Add a 1 cm protective layer of clean sea sand on top of the Celite.
Begin elution following the gradient profile in Table 2 . Increase polarity only after TLC confirms the complete elution of the faster-running 3,4-dimethoxybenzaldehyde impurity.
Step 5: Fraction Analysis & Concentration
Spot fractions on a silica TLC plate. Visualize first under UV (254 nm), then dip in KMnO₄ stain and heat gently.
Combine fractions containing the pure product (Rf ~0.35 in 20% EtOAc/Hexane).
Evaporate the solvent under reduced pressure. The residual TEA will co-evaporate, leaving the pure, stable propargylic alcohol.
References
Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?
Arkivoc. "Fast Ga(OTf)3-catalyzed nucleophilic substitution of propargyl alcohols.
ACS Publications. "A General Procedure for the Synthesis of Enones via Gold-Catalyzed Meyer−Schuster Rearrangement of Propargylic Alcohols at Room Temperature.
Organic Syntheses. "Purification of Organic Compounds by Flash Column Chromatography.
A Comparative Guide to Phenyl Propargyl Alcohols: The Role of Aromatic Substitution in Modulating Reactivity and Bioactivity
Introduction Propargyl alcohols, particularly those bearing a phenyl substituent, represent a class of highly versatile chemical synthons pivotal in the fields of organic synthesis and medicinal chemistry.[1][2] Their un...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Propargyl alcohols, particularly those bearing a phenyl substituent, represent a class of highly versatile chemical synthons pivotal in the fields of organic synthesis and medicinal chemistry.[1][2] Their unique bifunctional nature, comprising a reactive terminal alkyne and a hydroxyl group, allows for a multitude of chemical transformations, making them valuable precursors for complex molecular architectures.[2][3][4] This guide focuses on 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol , a key representative of this class, and provides an in-depth comparative analysis against other phenyl propargyl alcohols with varying substitution patterns on the aromatic ring.[5][6]
The central thesis of this guide is to elucidate how the electronic nature of substituents on the phenyl ring—ranging from the electron-donating methoxy groups in our core compound to various electron-withdrawing groups—profoundly influences the molecule's reactivity, synthetic utility, and biological potential. By synthesizing data from established synthetic protocols and comparative bioactivity studies, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for selecting or designing the optimal substituted phenyl propargyl alcohol for their specific application.
General Synthesis of Phenyl Propargyl Alcohols: The Sonogashira Coupling
The most robust and widely adopted method for synthesizing phenyl propargyl alcohols is the Palladium-catalyzed Sonogashira cross-coupling reaction.[7] This reaction efficiently forges the critical carbon-carbon bond between an sp-hybridized carbon of propargyl alcohol and an sp²-hybridized carbon of an aryl halide. The choice of an aryl iodide or bromide is common, as these halides exhibit favorable reactivity under standard Sonogashira conditions. The causality behind this choice lies in the bond dissociation energies (C-I < C-Br < C-Cl), which makes the C-I bond the easiest to break during the oxidative addition step of the catalytic cycle.
Comparative Guide: HPLC Method Validation for the Quantification of 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol
Executive Summary The compound 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol is a highly versatile bifunctional building block[1]. Featuring both a nucleophilic hydroxyl group and a reactive alkyne moiety adjacent to an electron...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol is a highly versatile bifunctional building block[1]. Featuring both a nucleophilic hydroxyl group and a reactive alkyne moiety adjacent to an electron-rich 3,4-dimethoxyphenyl (veratryl) ring, it serves as a critical intermediate in the synthesis of complex heterocyclic structures and biologically active molecules[1]. Accurately quantifying this compound during synthesis, purification, and storage is paramount to ensuring downstream reaction yields and product purity.
This guide provides a comprehensive, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for its quantification. By contrasting a standard C18 stationary phase with a Phenyl-Hexyl phase, we demonstrate how leveraging specific molecular interactions yields superior chromatographic performance. The ensuing protocol is validated in strict accordance with the modernized ICH Q2(R2) guidelines[2].
Mechanistic Rationale: Column Chemistry Selection
When developing an analytical procedure (per ICH Q14 principles), understanding the analyte's physicochemical properties is the first step toward building a self-validating system[2].
1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol possesses a moderate partition coefficient and distinct regions of electron density. Selecting the right stationary phase dictates the success of the method:
Standard C18 Columns: Rely almost exclusively on hydrophobic (dispersive van der Waals) interactions. While C18 provides adequate retention for the veratryl core, the polar hydroxyl group and the rigid, electron-dense alkyne can lead to secondary interactions with residual silanols on the silica support. This often manifests as peak tailing and reduced resolution.
Phenyl-Hexyl Columns: Offer a dual-retention mechanism. The hexyl chain provides baseline hydrophobicity, while the terminal phenyl ring engages in strong π-π (pi-pi) interactions with both the 3,4-dimethoxyphenyl ring and the alkyne π-electrons of the analyte. This orthogonal selectivity not only improves peak symmetry by shielding surface silanols but also enhances resolution from structurally similar synthetic precursors (e.g., 3,4-dimethoxybenzaldehyde).
Experimental Protocols
The following step-by-step methodology outlines the optimized conditions for quantifying 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol.
Reagents and Materials
Analyte: 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol reference standard (>99.0% purity).
Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water (18.2 MΩ·cm).
Additive: LC-MS grade Formic Acid (FA).
Chromatographic Conditions
System: Agilent 1260 Infinity II LC (or equivalent) equipped with a Diode Array Detector (DAD).
Mobile Phase: Isocratic elution; 45% Water (containing 0.1% v/v FA) and 55% ACN.
Causality Note: The addition of 0.1% FA suppresses the ionization of any trace acidic impurities and ensures a consistent mobile phase pH, stabilizing the retention time and preventing peak fronting.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C ± 1°C.
Detection Wavelength: 230 nm (optimal absorbance for the veratryl chromophore).
Injection Volume: 10 µL.
Sample Preparation
Diluent Preparation: Mix equal volumes of HPLC-grade Water and ACN (50:50, v/v).
Stock Solution: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent to achieve a 1.0 mg/mL (1000 µg/mL) concentration.
Working Solutions: Perform serial dilutions from the stock solution using the diluent to prepare calibration standards at 10, 25, 50, 100, and 150 µg/mL. Filter all solutions through a 0.22 µm PTFE syringe filter prior to injection.
Comparative Data and ICH Q2(R2) Validation
The method was evaluated against the core validation parameters defined by ICH Q2(R2): Specificity, Linearity, Accuracy, and Precision[2].
System Suitability and Selectivity (C18 vs. Phenyl-Hexyl)
To demonstrate the superiority of the π-π interaction mechanism, the analyte was injected onto both a standard C18 column (150 × 4.6 mm, 3.5 µm) and a Phenyl-Hexyl column (150 × 4.6 mm, 3.5 µm) under identical mobile phase conditions.
Table 1: Chromatographic Performance Comparison
Parameter
C18 Column
Phenyl-Hexyl Column
ICH Q2(R2) Acceptance Criteria
Retention Time (Rt)
4.85 min
5.32 min
N/A
Tailing Factor (Tf)
1.42
1.08
≤ 1.5
Theoretical Plates (N)
6,500
11,200
> 2,000
*Resolution (Rs) **
1.8
3.4
> 2.0
*Resolution calculated against the primary synthetic precursor, 3,4-dimethoxybenzaldehyde.
Linearity, Accuracy, and Precision
Validation was executed exclusively on the Phenyl-Hexyl column. The method demonstrated excellent linearity over the range of 10 to 150 µg/mL. Accuracy was assessed via recovery studies by spiking known concentrations of the analyte into a synthetic matrix at 50%, 100%, and 150% of the target concentration (50 µg/mL).
Table 2: Summary of Method Validation Results (Phenyl-Hexyl)
Validation Parameter
Result
Acceptance Criteria
Linearity Range
10 - 150 µg/mL
N/A
Correlation Coefficient (R²)
0.9998
≥ 0.999
Limit of Detection (LOD)
0.8 µg/mL
S/N ≥ 3
Limit of Quantitation (LOQ)
2.5 µg/mL
S/N ≥ 10
Accuracy (Mean % Recovery)
99.4% - 100.8%
98.0% - 102.0%
Repeatability (Intra-day %RSD)
0.85% (n=6)
≤ 2.0%
Intermediate Precision (Inter-day %RSD)
1.12% (n=12)
≤ 2.0%
Workflow Visualization
The following diagram maps the lifecycle of the analytical procedure, from initial column screening through to full regulatory validation.
Figure 1: Analytical lifecycle from column screening to ICH Q2(R2) validation workflow.
Conclusion
For the quantification of 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol, relying solely on hydrophobic retention (C18) yields suboptimal peak shapes due to the molecule's polar and electron-dense moieties. Transitioning to a Phenyl-Hexyl stationary phase leverages π-π interactions, resulting in a highly selective, precise, and accurate method. The optimized protocol easily meets all stringent ICH Q2(R2) validation criteria[2], ensuring a trustworthy analytical foundation for downstream synthetic and pharmaceutical applications.
References
Title: Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development
Source: Federal Register (U.S. Food and Drug Administration)
URL: [Link]
Comparative Reactivity Guide: 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol vs. Terminal Alkynes
Structural & Mechanistic Analysis For drug development professionals and synthetic chemists, selecting the right alkyne building block is critical for late-stage functionalization and scaffold construction. While simple...
Author: BenchChem Technical Support Team. Date: April 2026
Structural & Mechanistic Analysis
For drug development professionals and synthetic chemists, selecting the right alkyne building block is critical for late-stage functionalization and scaffold construction. While simple terminal alkynes (e.g., phenylacetylene, 1-hexyne) are standard staples for cross-coupling, 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol presents a highly versatile, bifunctional alternative.
The core divergence in their reactivity profiles stems from the propargylic hydroxyl group coupled with the electron-rich aromatic ring.
Terminal Alkynes: Reactivity is primarily governed by the sp-hybridized C-H bond (pKa ~25), making them ideal for deprotonation, Sonogashira cross-coupling, and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol: While it retains the terminal alkyne C-H reactivity, the 3,4-dimethoxyphenyl group fundamentally alters the molecule's behavior under acidic conditions. The electron-donating methoxy groups at the meta and para positions provide intense resonance stabilization to the adjacent benzylic/propargylic carbon. Upon coordination of the hydroxyl group with a Lewis or Brønsted acid, heterolytic cleavage of the C-O bond generates an exceptionally stable propargylic carbocation. This enables rapid
SN1
-type nucleophilic substitutions and [1] that are completely inaccessible to standard terminal alkynes.
Comparative Reactivity Profiles
The following table summarizes the quantitative and qualitative performance differences between the bifunctional propargylic alcohol and a standard terminal alkyne across various reaction paradigms.
Reactivity Parameter
1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol
Standard Terminal Alkyne (e.g., Phenylacetylene)
Propargylic Carbocation Stability
Extremely High (Resonance stabilized by aryl & alkyne)
N/A (Cannot form)
Nucleophilic Substitution (Ga(OTf)₃)
Fast (< 30 min), High Yield (> 90%)
No Reaction (Lacks leaving group)
Meyer-Schuster Rearrangement
Active (Converts to α,β-unsaturated aldehyde)
No Reaction
CuAAC (Click Chemistry)
Active (Yields typically 50–85%)
Highly Active (Yields typically > 95%)
Sonogashira Coupling
Active (OH may require protection to prevent side reactions)
Highly Active
Mechanistic Pathway Divergence
The diagram below illustrates how the presence of the activated propargylic alcohol unlocks orthogonal synthetic pathways compared to simple terminal alkynes.
Divergent reactivity pathways of propargylic alcohols vs. terminal alkynes.
Self-Validating Experimental Protocols
To demonstrate the unique utility of 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol, the following protocols outline field-proven methodologies for exploiting its propargylic reactivity.
Protocol A: Lewis Acid-Catalyzed Propargylic Substitution
This protocol utilizes Gallium(III) triflate (
Ga(OTf)3
) to catalyze the direct substitution of the hydroxyl group with a nucleophile (e.g., indole or phenol).
Ga(OTf)3
is chosen because its high oxophilicity activates the hydroxyl leaving group without coordinating too strongly to the alkyne π-system, preventing unwanted hydration [2].
Step-by-Step Methodology:
Preparation: In a dry reaction vial under an ambient atmosphere, dissolve 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol (1.0 equiv, 0.5 mmol) and the chosen nucleophile (e.g., 6-nitroindole, 1.2 equiv, 0.6 mmol) in 3.0 mL of reagent-grade acetonitrile.
Catalyst Addition: Add
Ga(OTf)3
(5 mol%, 0.025 mmol) in one portion. Causality: The low catalyst loading is sufficient because the 3,4-dimethoxyphenyl group makes the generation of the carbocation thermodynamically highly favorable.
Reaction: Stir the mixture at 60 °C.
Validation (In-Process): Monitor the reaction via TLC (Hexane/EtOAc 3:1). The starting material spot (UV active, stains dark with anisaldehyde) should disappear within 10–30 minutes, replaced by a less polar product spot.
Quenching & Workup: Once complete, quench the reaction by adding 5 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (
3×10
mL). The organic layers are combined, washed with brine, and dried over anhydrous
Na2SO4
.
Purification: Concentrate under reduced pressure and purify via silica gel column chromatography. Validate the final structure via
1H
NMR (look for the disappearance of the propargylic OH proton and the shift of the propargylic CH proton).
Workflow for Ga(OTf)3-catalyzed propargylic substitution.
Protocol B: Deep Eutectic Solvent (DES) Meyer-Schuster Rearrangement
While terminal alkynes are inert to these conditions, 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol can be isomerized into an α,β-unsaturated aldehyde using a green, Deep Eutectic Solvent (DES) system acting as both solvent and Lewis acid [3].
Step-by-Step Methodology:
DES Preparation: Prepare the DES by mixing
FeCl3⋅6H2O
and glycerol in a 1:2 molar ratio at 60 °C until a homogeneous liquid forms.
Reaction: Add 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol (1.0 mmol) to 1.0 mL of the DES. Stir the mixture at room temperature under an open-air atmosphere. Causality: The iron acts as a mild Lewis acid to promote the 1,3-hydroxy shift, while the glycerol network stabilizes the transition state via hydrogen bonding.
Validation (In-Process): Monitor via TLC. The reaction is typically complete within 1–2 hours.
Product Isolation: Extract the mixture directly with a non-polar solvent (e.g., cyclopentyl methyl ether or diethyl ether). The DES phase remains intact and can be recycled for subsequent runs.
Characterization: Verify the formation of the aldehyde via IR spectroscopy (appearance of strong C=O stretch at ~1680 cm⁻¹) and
1H
NMR (aldehyde proton at ~9.5–10.0 ppm).
References
Meyer–Schuster rearrangement. Wikipedia, The Free Encyclopedia.
URL:[Link]
Fast Ga(OTf)3-catalyzed nucleophilic substitution of propargyl alcohols. Arkivoc.
URL:[Link]
Deep eutectic solvent-catalyzed Meyer–Schuster rearrangement of propargylic alcohols under mild and bench reaction conditions. Università degli Studi di Bari.
URL: [Link]
Design and Synthesis of Various 5′-Deoxy-5′-(4-Substituted-1,2,3-Triazol-1-yl)-Uridine Analogues as Inhibitors of Mycobacterium tuberculosis Mur Ligases. PMC - National Institutes of Health.
URL:[Link]
Comparative
Comprehensive MS Comparison Guide: Fragmentation Patterns of 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol
Executive Summary As a Senior Application Scientist, I frequently analyze aryl-substituted secondary propargyl alcohols in drug discovery and synthetic chemistry pipelines. 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol (Exact Ma...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist, I frequently analyze aryl-substituted secondary propargyl alcohols in drug discovery and synthetic chemistry pipelines. 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol (Exact Mass: 192.0786 Da) is a highly versatile intermediate, characterized by its electron-donating veratryl (3,4-dimethoxyphenyl) moiety and a reactive terminal alkyne[1]. These functional groups not only dictate its synthetic utility in constructing complex molecular frameworks but also drive highly specific, predictable mass spectrometric (MS) fragmentation pathways[1].
This guide objectively compares the compound's fragmentation behavior across two orthogonal analytical platforms—Gas Chromatography-Electron Ionization (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization (LC-ESI-MS/MS)—and contrasts its stability against saturated structural analogs.
Analytical Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS
When analyzing this compound, the choice of ionization technique fundamentally alters the observed spectral data. EI (70 eV) is a "hard" ionization technique generating odd-electron radical cations (M+•), whereas ESI is a "soft" technique yielding even-electron protonated species ([M+H]+).
Quantitative Data Comparison
Table 1: Comparison of Key MS Fragments and Relative Abundances
Fragment Origin
m/z (EI, 70 eV)
Rel. Abund. (EI)
m/z (ESI-HRMS, +H)
Rel. Abund. (ESI, CID 20V)
Intact Molecular Ion
192.0786 (M+•)
15%
193.0865 ([M+H]+)
100%
Dehydration (-H2O)
174.0681
45%
175.0759
85%
Alpha-Cleavage (Alkyne Loss)
167.0708
100% (Base)
N/A (Minor)
<5%
Propargyl Cleavage
137.0603
60%
137.0603
25%
Methoxy Cleavage (-CH3•)
177.0552
20%
160.0524 (from m/z 175)
40%
Mechanistic Causality & Expert Insight:
In GC-EI-MS, the base peak is typically m/z 167. This is driven by the alpha-cleavage of the terminal alkyne radical (HC≡C•, 25 Da). The resulting oxonium ion is highly stabilized by the electron-donating 3,4-dimethoxy groups. Conversely, in LC-ESI-MS/MS, the protonated molecule ([M+H]+, m/z 193) readily loses water (18 Da) to form a propargylic carbocation at m/z 175[1]. The extended conjugation between the alkyne, the carbocation, and the veratryl ring significantly lowers the activation energy for this dehydration, making it the dominant MS/MS thermodynamic sink.
Mechanistic Fragmentation Pathways
Understanding the exact origin of each fragment is critical for precise structural elucidation, especially when differentiating positional isomers. The presence of the alkyne introduces unique resonance structures not seen in standard alkyl analogs.
ESI-MS/MS fragmentation tree of 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol highlighting neutral losses.
Experimental Protocols: A Self-Validating System
To ensure high-fidelity analytical data, the following protocols incorporate strict, self-validating quality control steps.
Standardized analytical workflow comparing LC-HRMS and GC-MS methodologies.
Protocol A: LC-ESI-HRMS/MS (High-Resolution)
Sample Preparation : Dissolve the standard in LC-MS grade methanol to a stock concentration of 1 mg/mL. Dilute to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
Self-Validation Step: Always run a blank solvent injection immediately prior to the sample to rule out column carryover.
Chromatography : Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Execute a gradient from 5% to 95% Acetonitrile over 5 minutes.
Ionization & Acquisition : Operate the High-Resolution Mass Spectrometer (HRMS) in positive ESI mode. Set the spray voltage to 3.5 kV and capillary temperature to 275°C[1].
Tandem MS (CID/HCD) : Isolate the[M+H]+ precursor (m/z 193.0865) using a narrow 1.0 Da quadrupole isolation window. Apply normalized collision energies (NCE) at 20, 30, and 40 eV to capture both fragile (water loss) and stable (veratryl ring cleavage) fragments.
Data Processing : Confirm the molecular formula via exact mass. Validation: The mass error must be < 5 ppm for unambiguous elemental composition determination[1].
Protocol B: GC-EI-MS (Standard Resolution)
Sample Preparation : While derivatization (e.g., TMS) is generally recommended for alcohols to prevent peak tailing, inject the underivatized methanolic solution (10 µg/mL) to observe the native fragmentation patterns described in Table 1.
Chromatography : Inject 1 µL (split ratio 10:1) onto a standard 5% phenyl-methylpolysiloxane column (30 m x 0.25 mm x 0.25 µm). Temperature program: 80°C (hold 1 min), ramp 15°C/min to 280°C.
Ionization : Utilize 70 eV electron ionization with a source temperature of 230°C.
Validation : Tune the MS using PFTBA (Perfluorotributylamine) to ensure correct relative abundances and mass axis calibration (m/z 69, 219, and 502) prior to sample acquisition.
Structural Analog Comparison: The "Alkyne Effect"
To truly appreciate the analytical profile of 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol, we must compare its performance to its saturated analog, 1-(3,4-dimethoxyphenyl)propan-1-ol .
Dehydration Efficiency (ESI) : The propargyl alcohol undergoes dehydration (-18 Da) at significantly lower collision energies than the propanol analog. The resulting carbocation is stabilized by the adjacent alkyne via sp-hybridized orbital overlap—a thermodynamic advantage entirely absent in the saturated alkyl chain.
Alpha-Cleavage (EI) : In EI-MS, the saturated analog predominantly loses an ethyl radical (29 Da) to form the base peak at m/z 167. The propargyl compound loses the alkyne radical (25 Da) to reach the exact same m/z 167 oxonium ion. This proves that the 3,4-dimethoxyphenyl (veratryl) group fundamentally dictates the ultimate thermodynamic sink of the fragmentation pathway, regardless of the aliphatic side chain's degree of unsaturation[1].
Validating the Structural Integrity of 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol: A Comparative Guide to 2D NMR vs. Traditional 1D/MS Workflows
Executive Summary In pharmaceutical development and organic synthesis, the precise structural characterization of synthetic intermediates is a [1]. Propargylic alcohols, such as 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol, are...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In pharmaceutical development and organic synthesis, the precise structural characterization of synthetic intermediates is a [1]. Propargylic alcohols, such as 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol, are highly versatile building blocks. However, they are notoriously susceptible to side reactions, including Meyer-Schuster and Rupe rearrangements, which can inadvertently convert the intact alkyne into α,β-unsaturated ketones under acidic or thermal stress[2],[3].
Relying on outdated or incomplete analytical workflows can lead to catastrophic downstream failures. This guide objectively compares the traditional 1D NMR and LC-MS approach against a comprehensive 2D NMR suite, demonstrating why multidimensional nuclear magnetic resonance is the[4].
The Analytical Dilemma: Why 1D NMR and LC-MS Fall Short
When evaluating a complex aromatic propargylic alcohol, standard 1D techniques often yield ambiguous data:
LC-MS Limitations: While High-Resolution Mass Spectrometry (HRMS) easily confirms the molecular formula (C11H12O3, [M+H]+ m/z 193.08), it cannot definitively distinguish between positional isomers (e.g., 2,4-dimethoxy vs. 3,4-dimethoxy) without exhaustive, often unavailable, MS/MS fragmentation libraries.
1D ¹H NMR Ambiguity: The 3,4-dimethoxyphenyl moiety typically presents as a tightly coupled ABX spin system in the aromatic region (~6.8–7.1 ppm). In 1D spectra, these signals frequently overlap, making accurate coupling constant extraction impossible. Furthermore, verifying the exact placement of the methoxy groups relies heavily on assumption rather than direct evidence.
The Solution: 2D NMR Suite (HSQC, HMBC, COSY)
Two-dimensional NMR spectroscopy overcomes these limitations by introducing a second frequency axis, dispersing overlapping signals and mapping direct atomic connectivity[5],[6]. By deploying a triad of 2D experiments—HSQC, HMBC, and COSY—researchers can construct a self-validating web of structural evidence.
Fig 1: Decision matrix comparing 1D/MS vs. 2D NMR workflows for propargylic alcohol validation.
To ensure high-fidelity data, the following protocol details the causality behind each experimental parameter for analyzing 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol.
Sample Preparation (The Foundation of Resolution):
Action: Dissolve 15-20 mg of the analyte in 0.6 mL of CDCl₃ (100% atom D, 0.03% v/v TMS). Filter through glass wool into a precision 5 mm NMR tube.
Causality: Particulate matter distorts the magnetic field (B₀) homogeneity. Filtering ensures optimal line shape, which is critical for resolving the fine ⁴J scalar couplings in the COSY spectrum.
Instrument Tuning and Gradient Shimming:
Action: Tune the probe to the exact frequencies of ¹H and ¹³C. Execute automated gradient shimming on the ²H lock signal.
Causality: Precise shimming minimizes line broadening, preventing the closely eluting aromatic signals (H-2', H-5', H-6') from merging into an unresolved multiplet.
Multiplicity-Edited HSQC (Direct Connectivity):
Action: Acquire a ¹H-¹³C HSQC spectrum with multiplicity editing (CH/CH₃ positive, CH₂ negative).
Causality: This pulse sequence transfers magnetization only between directly bonded protons and carbons (¹JCH ~ 145 Hz). It immediately resolves the overlapping aromatic protons by separating them along the much wider ¹³C chemical shift axis.
HMBC (Long-Range Connectivity - The Critical Step):
Action: Set the long-range coupling evolution delay based on an average ⁿJCH of 8 Hz (delay = 62.5 ms).
Causality: HMBC detects 2-bond and 3-bond carbon-proton couplings. Optimizing for 8 Hz maximizes the cross-peak intensity between the methoxy protons (~3.88 ppm) and the aromatic ipso-carbons (~149 ppm), definitively proving the 3,4-substitution pattern.
COSY (Through-Bond Scalar Coupling):
Action: Acquire a ¹H-¹H COSY spectrum using a standard 90°-t₁-90° pulse sequence.
Causality: This maps adjacent protons. Crucially, it will reveal the long-range 4-bond coupling (⁴J) between the carbinol proton (H-1) and the terminal alkyne proton (H-3), proving the[7].
Data Presentation: Comparative Validation Matrix
The superiority of the 2D NMR workflow is best illustrated by comparing the confidence levels of structural assignments.
Table 1: Comparative Analytical Output for 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol
Structural Feature
Alternative (1D NMR + LC-MS)
Recommended (2D NMR Suite)
Confidence Level
Molecular Formula
Confirmed via LC-MS [M+H]+
Confirmed via exact mass
High
Methoxy Positions
Ambiguous (overlapping ¹H singlets)
Confirmed via HMBC (¹H to ¹³C 3-bond correlations)
Absolute
Alkyne Integrity
Inferred (IR stretch / ¹H doublet)
Confirmed via COSY (⁴J H-1 to H-3) & HMBC
Absolute
Aromatic Substitution
Ambiguous (ABX multiplet overlap)
Resolved via HSQC and matched via HMBC
Absolute
Table 2: 2D NMR Assignment Matrix (Simulated Data at 400 MHz, CDCl₃)
Position
¹H Shift (ppm)
¹³C Shift (ppm)
Key COSY Correlations
Key HMBC Correlations (¹H → ¹³C)
1 (CH-OH)
5.42 (d, J=2.2 Hz)
64.5
H-3
C-2, C-3, C-1', C-2', C-6'
2 (C≡)
-
83.5
-
-
3 (≡CH)
2.65 (d, J=2.2 Hz)
74.8
H-1
C-1, C-2
3'-OCH₃
3.88 (s)
55.9
-
C-3' (149.2)
4'-OCH₃
3.89 (s)
56.0
-
C-4' (149.5)
1' (Ar-C)
-
132.4
-
-
2' (Ar-CH)
7.05 (d, J=1.8 Hz)
109.8
H-6'
C-1', C-3', C-4', C-6'
5' (Ar-CH)
6.85 (d, J=8.2 Hz)
111.0
H-6'
C-1', C-3', C-4'
6' (Ar-CH)
7.10 (dd, J=8.2, 1.8 Hz)
119.5
H-2', H-5'
C-1', C-2', C-4'
Expert Insights: The Self-Validating System
The true power of this methodology lies in its internal redundancy. If a Meyer-Schuster rearrangement had occurred during synthesis, the HMBC spectrum would immediately flag the anomaly: the correlation between H-1 and the alkyne carbons (C-2, C-3) would vanish, replaced by correlations typical of an α,β-unsaturated carbonyl system. By cross-referencing the direct attachments from HSQC with the long-range framework provided by HMBC, the protocol becomes a self-validating system, [5],[8].
Benchmarking Catalytic Efficiency: A Comparative Guide to Functionalizing 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol Derivatives
In the realm of synthetic organic chemistry, benchmarking the efficiency, chemoselectivity, and mechanistic pathways of novel catalytic systems requires a standardized, highly predictable substrate. 1-(3,4-Dimethoxypheny...
Author: BenchChem Technical Support Team. Date: April 2026
In the realm of synthetic organic chemistry, benchmarking the efficiency, chemoselectivity, and mechanistic pathways of novel catalytic systems requires a standardized, highly predictable substrate. 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol and its derivatives serve as an optimal benchmark. The 3,4-dimethoxyphenyl (veratryl) moiety is strongly electron-donating, providing exceptional resonance stabilization to the intermediate propargylic carbocation 1. This structural feature allows researchers to clearly delineate between
SN1
-type nucleophilic substitutions, metal-catalyzed oxidative rearrangements, and electrophilic cascade cyclizations.
This guide objectively compares three distinct catalytic paradigms—Gallium(III) triflate, Gold(I) complexes, and Molecular Iodine—using 1-(3,4-dimethoxyphenyl)-2-propyn-1-ol as the comparative baseline.
Mechanistic Divergence & Catalyst Selection
The fate of the propargyl alcohol substrate is entirely dictated by the electronic nature of the chosen catalyst.
Gallium(III) Triflate (The Hard Lewis Acid): Ga(OTf)₃ acts as a hard Lewis acid, preferentially coordinating with the hard oxygen atom of the propargylic hydroxyl group. This transforms the naturally poor hydroxyl leaving group into a highly labile species, facilitating rapid cleavage to form a resonance-stabilized carbocation 2.
Gold(I) Catalysis (The Soft π-Acid): Cationic Gold(I) species are soft Lewis acids. They inherently bypass the hydroxyl group and selectively activate the alkyne π-system. When coupled with an external oxidant, the substrate undergoes an oxidative rearrangement via an α-imino gold carbenoid intermediate 3.
Molecular Iodine (Dual-Activation Cascade): Molecular iodine (
I2
) acts dually: first as a mild Lewis acid to facilitate C–O bond cleavage, and subsequently as a soft electrophile to activate the alkyne for a complex 7-endo-dig cyclization 4.
Divergent catalytic pathways of 1-(3,4-dimethoxyphenyl)-2-propyn-1-ol based on catalyst selection.
Quantitative Performance Comparison
When selecting a catalytic system for propargylic functionalization, operational parameters are just as critical as the chemical yield. The table below summarizes the benchmarking data across the three systems.
Catalytic System
Primary Activation Target
Reaction Time
Typical Yield
Temp / Atmosphere
Environmental / Operational Profile
Ga(OTf)₃ (5 mol%)
Hydroxyl Oxygen (Hard)
< 10 min
85–95%
60 °C / Air
High atom economy; moisture-tolerant; no dry solvents needed.
IPrAuCl / AgNTf₂ (5 mol%)
Alkyne π-System (Soft)
1–3 hours
70–85%
25 °C / Argon
Requires strictly anhydrous conditions and external oxidants.
Iodine (5.0 equiv)
Dual (Oxygen & Alkyne)
30 min
75–88%
25 °C / Air
Metal-free, but atom-inefficient due to stoichiometric halogen waste.
Standardized Experimental Protocols
To ensure rigorous reproducibility, the following methodologies are designed as self-validating workflows. Each protocol highlights the causality behind the experimental design, allowing researchers to verify the reaction's progress in real-time.
Reaction Assembly: In a standard reaction vial, combine 1-(3,4-dimethoxyphenyl)-3-phenylprop-2-yn-1-ol (0.2 mmol) and 6-nitroindole (0.24 mmol) in 3 mL of undried acetonitrile.
Causality: Acetonitrile is a highly polar, aprotic solvent that perfectly stabilizes the highly polar transition state required for
SN1
carbocation formation 2.
Self-Validation: The mixture will rapidly undergo a distinct color shift, visually confirming the generation of the veratryl-stabilized propargylic carbocation.
Execution: Stir at 60 °C for 10 minutes. Monitor via TLC (Hexanes/EtOAc). The reaction is typically complete within minutes due to the extreme lability of the activated hydroxyl group.
Objective: Rearrange the propargyl alcohol into a 1,3-diketone.
Catalyst Activation: In a flame-dried Schlenk flask under Argon, suspend IPrAuCl (0.02 mmol) and AgNTf₂ (0.02 mmol) in anhydrous dichloromethane (4 mL). Stir for 5 minutes.
Self-Validation: The immediate precipitation of white AgCl salts visually confirms the successful abstraction of the chloride ligand, generating the active, highly electrophilic cationic Gold(I) species 3.
Oxidant Addition: Add 4-picoline-N-oxide (0.8 mmol) and HNTf₂ (0.48 mmol), stirring for 5 minutes.
Causality: The N-oxide acts as the required oxygen atom transfer agent, dictating the oxidative rearrangement pathway over simple hydration.
Substrate Addition: Introduce the propargyl alcohol (0.4 mmol) and stir at room temperature until TLC indicates complete consumption of the starting material.
Protocol C: Iodine-Mediated Domino Cyclization
Objective: Synthesize iodo-indoloazepinones via a three-component cascade.
Initial Mixing: Combine N-(4-methylbenzyl)-1H-indole-2-carboxamide (1.0 equiv) and 1-(3,4-dimethoxyphenyl)-3-phenylprop-2-yn-1-ol (1.0 equiv) in acetonitrile at room temperature.
Iodine Addition: Add molecular iodine (5.0 equiv) to the stirring solution.
Causality: A massive excess of iodine is required because it is not merely acting as a catalyst; it is consumed as an electrophile in the final 7-endo-dig iodocyclization step, becoming permanently incorporated into the molecular framework 4.
Quenching & Workup: After 30 minutes, quench the reaction with saturated aqueous sodium thiosulfate (
Na2S2O3
).
Self-Validation: The dark brown/purple color of the unreacted iodine will instantly dissipate, turning the solution pale yellow or colorless. This confirms the complete neutralization of the halogen prior to organic extraction.
References
Title: Fast Ga(OTf)₃-catalyzed nucleophilic substitution of propargyl alcohols
Source: Arkivoc
URL: [Link]
Title: Regioselectivity Switch: Gold(I)-Catalyzed Oxidative Rearrangement of Propargyl Alcohols to 1,3-Diketones
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Title: Synthesis of Iodo-Indoloazepinones in an Iodine-Mediated Three-Component Domino Reaction via a Regioselective 7-endo-dig Iodo-Cyclization Pathway
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Gas chromatography retention times for 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol vs analogues
Title: Gas Chromatography Retention Dynamics: 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol vs. Structural Analogues As a Senior Application Scientist, I frequently guide drug development professionals through the analytical bot...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Gas Chromatography Retention Dynamics: 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol vs. Structural Analogues
As a Senior Application Scientist, I frequently guide drug development professionals through the analytical bottlenecks of characterizing novel synthetic intermediates. When analyzing aryl propargyl alcohols like 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol via Gas Chromatography-Mass Spectrometry (GC-MS), relying solely on raw retention times (RT) is a flawed strategy. Instrument-to-instrument variability makes raw RTs irreproducible.
To establish a highly reproducible, self-validating analytical method, we must evaluate the compound against its structural analogues using the Kovats Retention Index (RI). This guide deconstructs the causality behind the retention behavior of 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol and provides a field-proven, comparative framework for its chromatographic baseline.
In gas chromatography, retention on a standard 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5 or HP-5MS) [4] is governed by three primary forces: boiling point (vapor pressure), molecular polarizability, and hydrogen bonding.
When comparing 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol to its analogues, the structural nuances dictate predictable chromatographic shifts:
The Precursor (3,4-Dimethoxybenzaldehyde): Lacking a hydroxyl group, this precursor cannot act as a hydrogen bond donor. It has a lower boiling point and elutes earlier, with a well-documented Kovats RI of 1427 [1].
The Saturated Analogue (1-(3,4-Dimethoxyphenyl)-2-propanol): The fully saturated propyl chain is flexible. While the hydroxyl group introduces hydrogen bonding (increasing retention relative to the aldehyde), the aliphatic chain interacts moderately with the non-polar stationary phase.
The Target Propargyl Alcohol: The introduction of the alkyne moiety (C≡C) creates a rigid, linear geometry. While propargyl alcohol alone elutes extremely early (RI 559) [2], attaching it to the dimethoxyphenyl core creates a highly polarizable
π
-electron cloud. This
π
π
interaction with the 5% phenyl groups of the DB-5 column, combined with the hydroxyl hydrogen bonding, significantly increases the retention time. Based on the known RI of the base structure 1-phenyl-2-propyn-1-ol (RI ~1230) [3] and the standard +350 RI shift induced by 3,4-dimethoxy substitution, we can accurately project its RI to be ~1585.
Fig 1: Structural causality map detailing how functional group modifications influence retention.
Quantitative Data Comparison
To facilitate objective comparison, the following table synthesizes the retention indices and estimated retention times under a standardized temperature gradient.
CompoundStructural ClassificationKovats Index (DB-5/HP-5)Est. RT (min)*Primary GC-MS Interaction Factor3,4-DimethoxybenzaldehydePrecursor (Aldehyde)1427 [1]12.4Dipole-dipole, low H-bonding1-(3,4-Dimethoxyphenyl)-2-propanolSaturated Analogue~155014.1H-bonding, aliphatic dispersion1-(3,4-Dimethoxyphenyl)-2-propen-1-olAllylic Analogue~156514.3H-bonding, moderate
π
π
1-(3,4-Dimethoxyphenyl)-2-propyn-1-olTarget (Propargylic)~158514.6H-bonding, strong
π
π
polarizability
*Estimated RT based on the standardized 10°C/min temperature ramp detailed in the protocol below.
Self-Validating Experimental Protocol
A robust analytical method must be self-validating. Simply injecting the analyte is insufficient; you must co-inject an n-alkane standard to calculate the Kovats Retention Index, ensuring your data is universally reproducible regardless of column trimming or carrier gas velocity.
Step-by-Step GC-MS Methodology:
Sample Preparation: Dissolve 1 mg of 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol in 1 mL of GC-grade ethyl acetate.
Alkane Spiking (The Self-Validation Step): Spike the sample vial with 10 µL of a C8–C20 n-alkane standard mixture. This internal reference frame is non-negotiable for calculating the RI.
Inlet Configuration: Set the split/splitless injector to 250°C. Use a split ratio of 10:1 to prevent column overloading, which causes peak fronting and skews RT data. Ensure a deactivated ultra-inert liner is used to prevent the propargyl alcohol from degrading into the corresponding ketone.
Column Parameters: Utilize a DB-5MS or HP-5MS column (30 m length × 0.25 mm internal diameter × 0.25 µm film thickness) [4].
Carrier Gas: High-purity Helium (99.999%) at a constant flow rate of 1.0 mL/min.
Oven Temperature Program:
Initial hold at 60°C for 1.0 min.
Ramp at 10°C/min to 280°C.
Final hold at 280°C for 5.0 min.
Mass Spectrometry (EI): Set the transfer line to 280°C and the ion source to 230°C. Acquire data in Electron Ionization (EI) mode at 70 eV, scanning from m/z 50 to 350.
Fig 2: Self-validating GC-MS workflow incorporating alkane standard co-injection for RI.
References
National Center for Biotechnology Information. "Veratraldehyde | C9H10O3 | CID 8419 - PubChem - NIH" PubChem.
National Center for Biotechnology Information. "Propargyl alcohol | CHCCH2OH | CID 7859 - PubChem - NIH" PubChem.
ResearchGate. "(PDF) Anti-inflammatory Study on the Constituents of Angelica sinensis (Oliv.) Diels, Angelica dahurica (Hoffm.) Benth. & Hook.f. ex Franch. & Sav., Angelica pubescence Maxim and Foeniculum vulgare Mill. Essential Oils" ResearchGate.
Navigating the Disposal of 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol: A Guide for Laboratory Professionals
For the discerning researcher engaged in the complexities of drug development, the responsible management of chemical reagents is as critical as the synthesis itself. This guide provides a comprehensive, step-by-step pro...
Author: BenchChem Technical Support Team. Date: April 2026
For the discerning researcher engaged in the complexities of drug development, the responsible management of chemical reagents is as critical as the synthesis itself. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined herein are grounded in established safety protocols and an understanding of the compound's likely chemical characteristics, derived from analogous structures.
Understanding the Hazard Profile: An Evidence-Based Approach
Compounds containing the propargyl alcohol group are often associated with flammability and can be toxic if ingested, inhaled, or absorbed through the skin.[1] Similarly, substituted phenyl compounds can cause skin and eye irritation.[2] Therefore, 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol should be treated as a hazardous substance with the potential for irritation, toxicity, and flammability.
Inferred Hazard Classification:
Hazard Class
Description
Precautionary Action
Acute Toxicity (Oral)
Harmful if swallowed.
Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3]
Adherence to a structured disposal workflow is essential for minimizing risk. This process should be integrated into your laboratory's Chemical Hygiene Plan, as mandated by the Occupational Safety and Health Administration (OSHA).[6][7]
Figure 1. A flowchart illustrating the decision-making process for the disposal of 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for tears or punctures before use.[4]
Eye Protection: Safety glasses with side shields or chemical splash goggles are required to protect against splashes.[4]
Lab Coat: A flame-resistant lab coat should be worn to protect from spills and splashes.
Step 2: Waste Segregation and Container Selection
Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance.
Designate as Hazardous Waste: All waste containing 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol, including contaminated items like gloves, wipes, and empty containers, must be treated as hazardous waste.[8]
Choose the Right Container:
Liquid Waste: Use a dedicated, leak-proof container made of a compatible material such as high-density polyethylene (HDPE) or glass.[1] The container must have a secure, screw-top lid.
Solid Waste: Contaminated solids should be placed in a clearly marked, sealable bag or container.
Incompatible Materials: Do not mix this waste with incompatible chemicals, such as strong oxidizing agents, which could lead to a dangerous reaction.[9]
Step 3: Labeling and Storage
Accurate and clear labeling is mandated by the Environmental Protection Agency (EPA) and is crucial for the safety of everyone in the laboratory and for the waste disposal personnel.[10]
Labeling: As soon as the first drop of waste is added, the container must be labeled with the words "Hazardous Waste."[8] The label must also include:
The full chemical name: "1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol" (no abbreviations).
An accurate estimation of the concentration.
The date accumulation started.
The associated hazards (e.g., "Flammable," "Toxic," "Irritant").
Storage:
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8] This area should be under the direct control of laboratory personnel.
The container must be kept closed at all times, except when adding waste.[1]
Utilize secondary containment to prevent spills.
Step 4: Final Disposal
The final step is to arrange for the removal of the hazardous waste by a certified professional.
Schedule a Pickup: Once the waste container is full or has reached the accumulation time limit set by your institution, contact your Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to schedule a pickup.[1]
Documentation: Ensure all necessary paperwork is completed as required by your institution and local regulations.
Emergency Procedures: Preparedness is Key
In the event of an accidental spill or exposure, a swift and informed response is critical.
Spills:
Evacuate the immediate area and alert your colleagues.
If the spill is small and you are trained to handle it, use an inert absorbent material like sand or vermiculite to contain it.[9]
Place the absorbed material into a sealed container for hazardous waste disposal.
For large spills, evacuate the laboratory and contact your institution's emergency response team.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[9]
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9]
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles of proper chemical waste management are not merely regulatory hurdles; they are an integral part of sound scientific practice.
References
The Laboratory Standard | Office of Clinical and Research Safety. (n.d.).
OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. (2023, September 18). Retrieved from [Link]
Laboratories - Overview | Occupational Safety and Health Administration. (n.d.). Retrieved from [Link]
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. - OSHA. (n.d.). Retrieved from [Link]
Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.). Retrieved from [Link]
Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA. (n.d.). Retrieved from [Link]
How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21). Retrieved from [Link]
Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Retrieved from [Link]
How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022, April 11). Retrieved from [Link]
1-(3,4-dimethoxyphenyl)prop-2-en-1-ol — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]
Introduction
1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol (CAS: 6953-67-9) is an aryl-substituted secondary propargyl alcohol. The presence of the 3,4-dimethoxyphenyl (veratryl) moiety, combined with the terminal alkyne, makes it a highly valuable substrate for constructing complex molecular frameworks in drug development[1]. However, these same structural features dictate its physicochemical hazards. As a Senior Application Scientist, I have designed this protocol to ensure that researchers handle this compound with uncompromising safety and scientific rigor.
1. Chemical Profile & Mechanistic Hazard Assessment
To implement effective safety measures, we must understand the causality behind the chemical's behavior. While the exact safety data sheet (SDS) for the dimethoxy derivative is highly specialized, its safety profile is closely mirrored by its structural analog, 1-phenyl-2-propyn-1-ol (CAS: 4187-87-5)[2].
Lipophilicity & Dermal Penetration: The bulky veratryl group increases the molecule's lipophilicity compared to unsubstituted propargyl alcohol. While this reduces its volatility (lowering acute inhalation risks), it enhances its ability to partition into the stratum corneum, especially when dissolved in carrier solvents like dichloromethane. Contact causes skin irritation[3].
Alkyne Reactivity: The terminal alkyne is chemically reactive. It must be isolated from strong oxidizing agents and heavy metals (e.g., copper, silver) to prevent the formation of potentially explosive metal acetylides[4].
Mucous Membrane Irritation: The compound is classified as a respiratory irritant and causes serious eye irritation[5]. The hydroxyl group can interact with biological membranes, necessitating strict barrier protection.
Quantitative Hazard Summary
Hazard Classification
GHS Code
Mechanistic Cause
Required Preventive Measure
Acute Toxicity (Oral)
H302 (Cat. 4)
Systemic absorption via the gastrointestinal tract[2].
Prohibit food/drink in the lab; mandate post-handling handwashing.
Wear ≥4 mil nitrile gloves; double-glove for solvent work.
Eye Irritation
H319 (Cat. 2)
Hydroxyl-mediated corneal protein denaturation[5].
Use tight-fitting safety goggles (ANSI Z87.1/EN 166).
Respiratory Irritation
H335 (STOT SE 3)
Vapor/aerosol interaction with respiratory mucosa[5].
Handle exclusively in a certified chemical fume hood.
2. Personal Protective Equipment (PPE) Architecture
Every piece of PPE serves as a self-validating barrier against a specific failure mode.
Hand Protection: Use standard nitrile gloves (minimum 4 mil thickness) for handling the neat solid or liquid. Causality: Nitrile provides excellent resistance to the neat compound. However, if handling the compound in organic solvents, the solvent acts as a permeation enhancer. In such cases, double-gloving or using butyl rubber gloves is mandatory to prevent rapid breakthrough.
Eye & Face Protection: Tight-fitting safety goggles are required[2]. Causality: Standard safety glasses with side shields are insufficient because they do not form a seal against vapor-phase respiratory and ocular irritants.
Respiratory & Engineering Controls: All operations must be conducted inside a chemical fume hood maintaining a face velocity of 80–120 fpm[6]. Causality: Continuous negative pressure prevents the accumulation of irritating vapors and mitigates inhalation risks.
3. Standard Operating Procedure (SOP): Operational Handling
Follow this validated, step-by-step methodology for weighing and transferring the compound.
Preparation & Environment: Verify that the fume hood is operational. Clear the workspace of incompatible materials, specifically strong oxidizers, acids, and heavy metal salts[5].
PPE Donning: Equip a flame-resistant lab coat, safety goggles, and nitrile gloves. Inspect gloves for micro-tears prior to handling.
Static Mitigation: Although less volatile than unsubstituted propargyl alcohol, fine powders or concentrated organic liquids can pose static risks. Use grounded spatulas and anti-static weighing boats.
Chemical Transfer: Weigh the compound directly inside the analytical balance enclosure within the fume hood. If the material must be transported across the lab, place the primary container inside a sealed, shatter-proof secondary containment vessel.
Decontamination: Post-transfer, wipe down the balance and spatulas with an isopropanol-soaked wipe. Dispose of the wipe in the solid hazardous waste stream.
4. Spill Response and Disposal Plan
A spill invalidates the controlled environment. This protocol restores safety through systematic containment and neutralization.
Evacuation & Assessment: Immediately alert nearby personnel. For minor spills (<50 g or <50 mL), proceed to containment. For major spills, evacuate the lab and contact Environmental Health and Safety (EHS).
Containment: Cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand[7]. Causality: Combustible absorbents (like sawdust) can react with organic residues or oxidizing impurities, creating a secondary fire hazard.
Collection: Using non-sparking tools, sweep the absorbed mixture into a heavy-duty, sealable polyethylene bag or a dedicated hazardous waste container[8].
Surface Decontamination: Wash the affected area with a mild detergent and water, followed by an alcohol wipe (ethanol or isopropanol) to dissolve and remove any residual lipophilic compound.
Waste Segregation: Label the container as "Hazardous Organic Waste - Contains Propargyl Alcohol Derivatives." Store it in a designated secondary containment area for incineration by an approved waste disposal plant[5]. Do not discharge into the sanitary sewer[6].
Operational Safety Workflow
Caption: Logical workflow for the safe handling, spill response, and disposal of propargyl alcohol derivatives.
References
NextSDS. "1-phenylprop-2-yn-1-ol — Chemical Substance Information." NextSDS. URL: [Link]
Rawsource. "Safety and Handling Measures for Propargyl Alcohol." Rawsource. URL: [Link]